molecular formula C7H9FN2 B1339648 4-Fluoro-5-methylbenzene-1,2-diamine CAS No. 97389-11-2

4-Fluoro-5-methylbenzene-1,2-diamine

Cat. No.: B1339648
CAS No.: 97389-11-2
M. Wt: 140.16 g/mol
InChI Key: SNHYTHIEXHWXCQ-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHYTHIEXHWXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539339
Record name 4-Fluoro-5-methylbenzene-1,2-diamine
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Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97389-11-2
Record name 4-Fluoro-5-methylbenzene-1,2-diamine
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Record name 4-fluoro-5-methylbenzene-1,2-diamine
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Foundational & Exploratory

4-Fluoro-5-methylbenzene-1,2-diamine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-5-methylbenzene-1,2-diamine

This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. The document focuses on presenting quantitative data in a structured format, detailing relevant experimental methodologies, and providing a logical workflow for property determination.

Core Physical Properties

This compound, with the CAS number 97389-11-2, is an aromatic amine containing fluorine and a methyl group on the benzene ring.[1] Its fundamental physical characteristics are crucial for its application in chemical synthesis and pharmaceutical research.

Data Presentation

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₉FN₂PubChem[1]
Molecular Weight 140.16 g/mol PubChem[1], Sigma-Aldrich
Melting Point 103.00°C - 105.00°Cabcr Gute Chemie
Boiling Point No data available
Solubility No data available

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds are applicable. The following sections describe generalized protocols for determining melting point, boiling point, and solubility.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a melting point apparatus and capillary tubes.[2][3][4][5][6]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to pack the sample at the bottom.[3][4]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[4]

  • Heating: The sample is heated rapidly to a temperature approximately 10-20°C below the expected melting point.[3][4] The heating rate is then reduced to about 1-2°C per minute to ensure accurate determination.[4][6]

  • Observation: The sample is observed through a magnifying eyepiece. The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[3][4]

Boiling Point Determination (Micro Reflux Method)

For small quantities of a liquid, the boiling point can be determined using a micro reflux method.[7]

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the substance is placed in a test tube with a boiling chip.[8]

  • Apparatus Setup: A thermometer is positioned in the test tube above the liquid surface to measure the vapor temperature. The apparatus is set up for reflux.[7]

  • Heating: The sample is gently heated.

  • Observation: The temperature is recorded when the vapor condensation ring is stable and the temperature on the thermometer remains constant. This temperature is the boiling point.[8]

Solubility Determination

The solubility of an organic compound can be assessed in various solvents to understand its polarity and potential for use in different reaction conditions.[9][10][11][12][13]

Procedure:

  • Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10-30 mg) is placed in a test tube.[12]

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or a nonpolar solvent like hexane) is added.[10][12]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[11] The solubility is observed and categorized as soluble, partially soluble, or insoluble.[12] This process can be repeated with a range of polar and nonpolar solvents to create a solubility profile.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid organic compound like this compound.

References

An In-depth Technical Guide to 4-Fluoro-5-methylbenzene-1,2-diamine: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-5-methylbenzene-1,2-diamine, a key intermediate in synthetic and medicinal chemistry. This document details its chemical structure, analytical characterization, a plausible synthetic route, and its applications in drug discovery, with a focus on its role as a precursor to biologically active molecules.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with two adjacent amine groups, a fluorine atom, and a methyl group. This substitution pattern makes it a versatile building block for the synthesis of various heterocyclic compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
CAS Number97389-11-2PubChem[1]
Molecular FormulaC₇H₉FN₂PubChem[1]
Molecular Weight140.16 g/mol PubChem[1]
AppearanceOff-white to pink solid (Predicted)
Melting PointNot available
Boiling Point274.4±35.0 °C (Predicted)
SolubilitySlightly soluble in water

Hazard Information:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-fluoro-2-methylaniline: dinitration followed by catalytic reduction of the nitro groups.

synthesis_workflow start 4-Fluoro-2-methylaniline intermediate 4-Fluoro-5-methyl-1,2-dinitrobenzene start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Fluoro-5-methyl-1,2-dinitrobenzene (Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-fluoro-2-methylaniline. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled and stirred solution of 4-fluoro-2-methylaniline. The temperature should be carefully controlled and not allowed to exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitated solid, 4-fluoro-5-methyl-1,2-dinitrobenzene, is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 4-fluoro-5-methyl-1,2-dinitrobenzene in a suitable solvent such as ethanol or methanol.

  • Catalytic Reduction: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The progress of the reduction can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically 6.0-7.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the fluorine, methyl, and amine groups. The amine protons will likely appear as a broad singlet, and the methyl protons as a singlet in the aliphatic region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are in different chemical environments. The carbon atoms attached to the electronegative fluorine and nitrogen atoms will be shifted downfield.

Predicted Spectral Data:

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H~6.5-7.0m2HAr-H
Amine-H~3.5-4.5br s4H-NH₂
Methyl-H~2.1s3H-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
Aromatic-C~140-150 (C-F)C-F
Aromatic-C~130-140 (C-N)C-NH₂
Aromatic-C~115-130Ar-C
Methyl-C~15-20-CH₃

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Tune the NMR spectrometer to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for each carbon atom.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchPrimary amine (-NH₂)
3000-3100C-H stretchAromatic C-H
2850-2960C-H stretchMethyl (-CH₃)
1600-1650N-H bendPrimary amine (-NH₂)
1450-1600C=C stretchAromatic ring
1250-1350C-N stretchAromatic amine
1000-1400C-F stretchAryl fluoride

Experimental Protocol: FTIR Analysis (Solid Sample)

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.[2]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.16 g/mol ).

Predicted Mass Spectrum Data:

m/zInterpretation
140Molecular ion [M]⁺
125[M - CH₃]⁺
113[M - NH₂ - H]⁺

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and gain structural information.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of benzimidazoles. The benzimidazole scaffold is a "privileged structure" found in numerous biologically active compounds. The fluorine and methyl substituents on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, such as metabolic stability, binding affinity, and lipophilicity.

Role as a Precursor to Kinase Inhibitors:

One of the key applications of this diamine is in the synthesis of substituted benzimidazoles that can act as kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. By serving as a starting material, this compound allows for the introduction of specific pharmacophoric features that can lead to potent and selective kinase inhibition.

signaling_pathway cluster_synthesis Synthesis cluster_biological_activity Biological Activity Diamine 4-Fluoro-5-methylbenzene- 1,2-diamine Benzimidazole Substituted Benzimidazole (Potential Kinase Inhibitor) Diamine->Benzimidazole Aldehyde Aldehyde/Carboxylic Acid Aldehyde->Benzimidazole Benzimidazole->Inhibition Inhibition Kinase Protein Kinase Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellSignaling Aberrant Cell Signaling (e.g., in Cancer) PhosphoSubstrate->CellSignaling

Caption: Logical relationship of this compound in the synthesis of potential kinase inhibitors and their mechanism of action.

The synthesis of these benzimidazole derivatives typically involves the condensation of this compound with various aldehydes or carboxylic acids, leading to a diverse library of compounds for biological screening.[3][4][5] The specific substituents on the aldehyde or carboxylic acid can be varied to optimize the interaction with the target kinase's active site.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the field of drug discovery and development. Its unique substitution pattern provides a valuable platform for the synthesis of complex heterocyclic molecules, particularly benzimidazole-based kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for researchers and scientists working towards the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4-Fluoro-5-methylbenzene-1,2-diamine (CAS No. 97389-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-5-methylbenzene-1,2-diamine (CAS No. 97389-11-2), a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, safety and handling, and outlines a plausible synthetic route based on established chemical transformations. Spectroscopic data, where available, is presented to aid in the characterization of this compound. The guide also explores the potential utility of this molecule as a building block in the development of novel therapeutic agents, drawing parallels with other fluorinated compounds in drug discovery.

Chemical Identity and Properties

This compound is a substituted o-phenylenediamine. The presence of a fluorine atom and a methyl group on the benzene ring can influence its chemical reactivity, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.

Table 1: Chemical Identifiers and Physical Properties [1]

PropertyValue
CAS Number 97389-11-2
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
IUPAC Name This compound
Synonyms 4,5-Diamino-2-fluorotoluene, 4-Fluoro-5-methyl-1,2-phenylenediamine
Appearance Not reported (likely a solid)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

This proposed synthesis is a multi-step process starting from 4-fluoro-2-nitrotoluene.

Step 1: Nitration of 4-Fluoro-2-nitrotoluene to yield 1-Fluoro-2,4-dinitro-5-methylbenzene

  • Materials: 4-Fluoro-2-nitrotoluene, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-fluoro-2-nitrotoluene to a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice. The precipitated product is filtered, washed with water until neutral, and dried.

Step 2: Reduction of 1-Fluoro-2,4-dinitro-5-methylbenzene to this compound

  • Materials: 1-Fluoro-2,4-dinitro-5-methylbenzene, iron powder, hydrochloric acid, ethanol.

  • Procedure: A mixture of 1-Fluoro-2,4-dinitro-5-methylbenzene and iron powder in ethanol and water is heated to reflux. Concentrated hydrochloric acid is added dropwise to the heated mixture. The reaction is refluxed for several hours and monitored by TLC. After completion, the reaction mixture is cooled and made alkaline with a sodium carbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

G A 4-Fluoro-2-nitrotoluene B Nitration (HNO3/H2SO4) A->B Step 1 C 1-Fluoro-2,4-dinitro-5-methylbenzene B->C D Reduction (Fe/HCl) C->D Step 2 E This compound D->E

Proposed synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the confirmation of the chemical structure.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR A ¹H NMR spectrum is available on ChemicalBook, but detailed peak assignments are not provided in the available search results[3]. Expected signals would include aromatic protons, amine protons, and a methyl group singlet.
¹³C NMR Not available in search results.
IR Spectroscopy Not available in search results. Expected characteristic peaks would include N-H stretching vibrations for the amine groups and C-F stretching vibrations.
Mass Spectrometry Not available in search results. The expected molecular ion peak (M+) would be at m/z 140.16.

Safety and Handling

Based on GHS classifications from PubChem, this compound is considered a hazardous substance[1].

Table 3: GHS Hazard Information [1]

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[4][5]. Aromatic diamines are versatile building blocks for the synthesis of various heterocyclic compounds with diverse biological activities[6].

While specific applications for this compound are not extensively documented, its structural features suggest its potential as a precursor for various classes of therapeutic agents, including:

  • Benzimidazoles: Reaction with aldehydes or carboxylic acids can yield substituted benzimidazoles, a scaffold present in numerous approved drugs with a wide range of activities.

  • Quinoxalines: Condensation with 1,2-dicarbonyl compounds can produce quinoxalines, which are known to exhibit anticancer, antibacterial, and antiviral properties.

  • Phenazines: Oxidative condensation can lead to the formation of phenazine derivatives, which have applications as dyes and have been investigated for their biological activities.

The presence of the fluorine atom in this compound can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

G cluster_0 Core Scaffold cluster_1 Potential Bioactive Heterocycles This compound This compound Benzimidazoles Benzimidazoles This compound->Benzimidazoles Reaction with aldehydes/acids Quinoxalines Quinoxalines This compound->Quinoxalines Condensation with 1,2-dicarbonyls Phenazines Phenazines This compound->Phenazines Oxidative condensation

References

Technical Guide: Spectroscopic Profile of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the spectroscopic properties of 4-Fluoro-5-methylbenzene-1,2-diamine. The information herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound. The spectroscopic data presented is based on established principles of analytical chemistry and predicted values derived from the compound's structure.

Compound Overview

This compound is an aromatic amine derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control.

Chemical Structure:

Key Properties:

  • Molecular Formula: C₇H₉FN₂[4]

  • Molecular Weight: 140.16 g/mol [4]

  • CAS Number: 97389-11-2[4]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar compounds and the known effects of substituent groups in NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.7Doublet1HAromatic H
~ 6.5Doublet1HAromatic H
~ 3.5 - 4.5Broad Singlet4H-NH₂ protons
~ 2.2Singlet3H-CH₃ protons

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Broadband Proton Decoupled)

Chemical Shift (δ, ppm)Assignment
~ 145 - 150 (d, ¹JCF)C-F
~ 135 - 140C-NH₂
~ 130 - 135C-NH₂
~ 115 - 120C-CH₃
~ 110 - 115 (d, ²JCF)Aromatic CH
~ 105 - 110 (d, ²JCF)Aromatic CH
~ 15 - 20-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr pellet or thin solid film)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching of -CH₃
1620 - 1580StrongC=C aromatic ring stretching
1520 - 1480StrongN-H bending
1270 - 1180StrongC-N stretching
1150 - 1000StrongC-F stretching

Table 4: Predicted Mass Spectrometry Data (Ionization Method: Electron Impact - EI)

m/zRelative Intensity (%)Assignment
140High[M]⁺ (Molecular Ion)
125Moderate[M - CH₃]⁺
113ModerateFragment
Other smaller fragmentsVariableFragments from ring cleavage

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[5] The use of a deuterated solvent is necessary to avoid large solvent peaks in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6]

  • Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is suitable for analysis.[5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately -2 to 12 ppm.

    • A relaxation delay of 1-2 seconds should be used between pulses.

    • Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a broadband proton decoupling pulse sequence to simplify the spectrum to single lines for each unique carbon.[6]

    • A spectral width of 0 to 220 ppm is appropriate for most organic molecules.[7]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[7]

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[8]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean salt plate (or of the empty sample compartment).

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

  • Sample Preparation: For electron impact (EI) ionization, the sample is typically introduced into the instrument via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a vacuum.[9] For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL, then diluted).[10]

  • Instrumentation: A mass spectrometer with an EI or ESI source and a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition (EI Mode):

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9][11]

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9][12]

    • The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Sample Solid Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra Analysis: Chemical Shifts, Integration, Coupling Patterns NMR->NMR_Data IR_Data IR Spectrum Analysis: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum Analysis: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation and Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-5-methylbenzene-1,2-diamine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from analogous structures. This information is intended to assist researchers in the identification, characterization, and quality control of this compound in a drug development context.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predicted spectrum is expected to show two distinct aromatic proton signals and signals for the methyl and amine groups.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~ 6.75Doublet (d)~ 8.5 (³JH-F)1H
H-6~ 6.60Singlet (s)-1H
-CH₃~ 2.15Singlet (s)-3H
-NH₂ (at C1)~ 3.5 - 4.5Broad Singlet (br s)-2H
-NH₂ (at C2)~ 3.5 - 4.5Broad Singlet (br s)-2H

Note: The chemical shifts of the amine (-NH₂) protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts (δ) are referenced to TMS at 0 ppm. The fluorine substituent is expected to cause characteristic carbon-fluorine (C-F) coupling, which is observable as doublets in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1~ 135.0Singlet (s)-
C-2~ 138.0Singlet (s)-
C-3~ 115.0Doublet (d)~ 8 (³JC-F)
C-4~ 150.0Doublet (d)~ 240 (¹JC-F)
C-5~ 120.0Doublet (d)~ 20 (²JC-F)
C-6~ 118.0Doublet (d)~ 3 (⁴JC-F)
-CH₃~ 15.0Singlet (s)-

Structural Assignment and Logic

The predicted assignments are based on the following well-established principles of NMR spectroscopy:

  • Substituent Effects: The electron-donating amino (-NH₂) and methyl (-CH₃) groups are expected to shield the aromatic protons and carbons, shifting their signals upfield (to lower ppm values). Conversely, the electronegative fluorine atom will deshield adjacent nuclei, causing downfield shifts.

  • ¹H-¹⁹F Coupling: The fluorine atom will couple with the proton at the meta position (H-3), resulting in a doublet with an expected coupling constant of approximately 8.5 Hz. The proton at C-6 is not expected to show significant coupling to the fluorine.

  • ¹³C-¹⁹F Coupling: The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F) of around 240 Hz. Smaller two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) couplings are expected for C-5, C-3, and C-6, respectively.

The following diagram illustrates the molecular structure and the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Spectroscopy

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

G NMR Experimental Workflow cluster_workflow Experimental Steps start Start sample_prep Sample Preparation: - Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). - Add a small amount of TMS as an internal standard. start->sample_prep tube_prep Transfer to a 5 mm NMR tube. sample_prep->tube_prep spectrometer_setup Spectrometer Setup: - Place the tube in the spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field for homogeneity. tube_prep->spectrometer_setup H1_acquisition ¹H NMR Acquisition: - Acquire the spectrum using a standard pulse sequence (e.g., zg30). - Set appropriate spectral width, number of scans, and relaxation delay. spectrometer_setup->H1_acquisition C13_acquisition ¹³C NMR Acquisition: - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). - Increase the number of scans for better signal-to-noise ratio. H1_acquisition->C13_acquisition processing Data Processing: - Apply Fourier transformation. - Phase correct the spectra. - Calibrate the chemical shift scale using the TMS signal (0 ppm). - Integrate the ¹H NMR signals. C13_acquisition->processing analysis Spectral Analysis: - Assign the peaks to the corresponding nuclei. - Determine coupling constants. processing->analysis end End analysis->end

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra of an organic compound.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

    • Add a small amount (e.g., 1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup:

    • The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent.

    • Perform shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical resonance signals.

  • ¹H NMR Spectrum Acquisition:

    • A standard single-pulse experiment (e.g., a 30° pulse, 'zg30' on Bruker instruments) is typically used.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to a series of singlets for each unique carbon atom (unless C-F coupling is present).

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good quality spectrum.

    • The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm for this compound).

  • Data Processing and Analysis:

    • The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra are processed by applying a Fourier transform.

    • The resulting spectra are then phase-corrected to ensure all peaks are in the absorptive mode.

    • The chemical shift axis of both spectra is calibrated by setting the TMS signal to 0.00 ppm.

    • For the ¹H NMR spectrum, the signal integrals are determined to establish the relative ratios of the different types of protons.

    • The chemical shifts, multiplicities, and coupling constants are then measured and assigned to the respective nuclei in the molecule.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. Researchers can use this information as a reference for analyzing experimentally obtained spectra and for confirming the identity and purity of this important chemical intermediate.

Mass Spectrometry of 4-Fluoro-5-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 4-Fluoro-5-methylbenzene-1,2-diamine, a key intermediate in various synthetic applications. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to aid in the characterization and analysis of this compound.

Compound Profile

This compound is an aromatic diamine with the chemical formula C₇H₉FN₂. Its structure consists of a benzene ring substituted with two adjacent amino groups, a fluorine atom, and a methyl group. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quality control in research and development.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₉FN₂
Molecular Weight 140.16 g/mol
CAS Number 97389-11-2

Experimental Protocols

A standardized protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is detailed below. This protocol is designed to ensure reproducibility and accurate data acquisition.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Dilution: Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

Mass Spectrometry Parameters

The following parameters are recommended for a standard EI-MS analysis. Instrument-specific optimization may be required.

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 200-250 °C
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 30-200
Inlet System Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet

Predicted Mass Spectrum and Fragmentation Analysis

Due to the absence of a publicly available mass spectrum for this compound, a predicted fragmentation pattern has been constructed based on the known fragmentation behaviors of analogous compounds, including aromatic amines, fluorinated aromatics, and methylated benzenes.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their relative abundances.

m/zPredicted Fragment IonPredicted Relative Abundance
140[C₇H₉FN₂]⁺• (Molecular Ion)High
125[M - CH₃]⁺Moderate
113[M - HCN]⁺•Moderate
96[M - CH₃ - HCN]⁺Low
86[C₅H₄FN]⁺Low
Fragmentation Pathways

The fragmentation of the molecular ion (m/z 140) is expected to proceed through several key pathways initiated by electron ionization. Aromatic amines are known to produce a stable molecular ion, which will likely be the base peak or a very prominent peak in the spectrum.

  • Loss of a Methyl Radical: A primary fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable ion at m/z 125.

  • Loss of Hydrogen Cyanide: Aromatic primary amines can undergo ring expansion and rearrangement to eliminate a neutral molecule of hydrogen cyanide (HCN), resulting in an ion at m/z 113.

  • Sequential Fragmentation: Further fragmentation of the m/z 125 ion can occur through the loss of HCN, yielding an ion at m/z 96.

  • Ring Cleavage: Cleavage of the aromatic ring can also occur, though typically resulting in less abundant fragments.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolution Dissolution in Solvent dilution Serial Dilution dissolution->dilution filtration Filtration dilution->filtration inlet Sample Inlet (GC/DIP) filtration->inlet ionization Ionization (EI, 70 eV) inlet->ionization mass_analyzer Mass Analyzer (Quadrupole/TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum analysis Fragmentation Analysis spectrum->analysis

Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.

fragmentation_pathway M [C₇H₉FN₂]⁺• m/z = 140 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 125 M->F1 - •CH₃ F2 [M - HCN]⁺• m/z = 113 M->F2 - HCN F3 [M - CH₃ - HCN]⁺ m/z = 96 F1->F3 - HCN

Caption: Predicted electron ionization fragmentation pathway of this compound.

Solubility of 4-Fluoro-5-methylbenzene-1,2-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of 4-Fluoro-5-methylbenzene-1,2-diamine in Organic Solvents

Introduction

This compound is a fluorinated aromatic amine that serves as a key building block in the synthesis of various heterocyclic compounds, particularly in the realm of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand its solubility characteristics. This guide outlines a standard experimental protocol for solubility determination, presents a template for data organization, and illustrates key concepts through diagrams.

Data Presentation: A Framework for Solubility Analysis

To facilitate a systematic study and comparison of the solubility of this compound, it is recommended to record experimental data in a structured format. The following table provides a template for documenting solubility measurements at a given temperature.

Organic SolventCAS NumberTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of AnalysisNotes
Methanol67-56-125HPLC
Ethanol64-17-525HPLC
Isopropanol67-63-025HPLC
Acetone67-64-125HPLC
Acetonitrile75-05-825HPLC
Dichloromethane75-09-225HPLC
Chloroform67-66-325HPLC
Ethyl Acetate141-78-625HPLC
Tetrahydrofuran109-99-925HPLC
Toluene108-88-325HPLC
n-Heptane142-82-525HPLC
Dimethyl Sulfoxide67-68-525HPLC
N,N-Dimethylformamide68-12-225HPLC

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Vials with screw caps and PTFE septa

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 72 hours is typical. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis).

    • Accurately record the dilution factor.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method.

G A 1. Add excess solute to solvent in a vial B 2. Equilibrate in a thermostatic shaker A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the filtered sample D->E F 6. Analyze by HPLC E->F G 7. Calculate solubility from calibration curve F->G

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of various factors related to both the solute and the solvent. This diagram illustrates the primary factors influencing the solubility of this compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions A Molecular Structure (Polarity, H-bonding) Solubility Solubility of This compound A->Solubility B Crystal Lattice Energy B->Solubility C Molecular Size C->Solubility D Polarity ('Like dissolves like') D->Solubility E H-bonding Capacity E->Solubility F Temperature F->Solubility G Pressure (for gases) G->Solubility

Caption: Key Factors Affecting Solubility.

Safety and handling precautions for 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-5-methylbenzene-1,2-diamine

This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information provided is a synthesis of data from analogous compounds and should be used in conjunction with institution-specific safety protocols and a comprehensive risk assessment.

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a substance is crucial for its safe handling.

PropertyValueSource
Molecular FormulaC₇H₉FN₂[3]
Molecular Weight140.16 g/mol [3]
AppearanceSolid (form not specified)Inferred from similar compounds
Melting Point94-98 °C (for 4-Fluoro-1,2-phenylenediamine)
Storage Temperature2-8°C, Light sensitive[1]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with potentially hazardous aromatic amines.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Mitigation cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) Inhalation Inhalation of Dust/Aerosol Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Respirator NIOSH-approved Respirator (e.g., N95) Respirator->Inhalation Mitigates Gloves Chemical-resistant Gloves (e.g., Nitrile) Gloves->Skin_Contact Mitigates Goggles Chemical Safety Goggles Goggles->Eye_Contact Mitigates Lab_Coat Lab Coat Lab_Coat->Skin_Contact Mitigates Face_Shield Face Shield (for splash risk) Face_Shield->Eye_Contact Mitigates

Caption: PPE and Hazard Mitigation Diagram

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Containment: Use of a glove box or other containment strategies is recommended for procedures with a high potential for dust or aerosol generation.

Storage
  • Container: Store in a tightly sealed, clearly labeled container, such as a polyethylene or polypropylene container.[1]

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][4] The recommended storage temperature is between 2-8°C.[1] Protect from light.[1]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[5]

Experimental Protocols

The following is a generalized protocol for the safe handling of this compound in a research setting. This should be adapted to the specifics of the planned experiment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Retrieve from Secure Storage C->D E Weigh Compound in Fume Hood D->E F Perform Experimental Manipulations E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Labeled Container G->H I Doff PPE and Wash Hands H->I

Caption: General Laboratory Workflow for Handling Potent Powdered Chemicals

Weighing and Solution Preparation
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment, including spatulas, weigh boats, solvent, and glassware.

  • PPE: Don a lab coat, chemical safety goggles, and nitrile gloves. A face shield and a NIOSH-approved respirator may be necessary depending on the scale of the experiment and the potential for dust generation.

  • Handling:

    • Retrieve the container of this compound from its secure, refrigerated storage.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.

    • Close the primary container tightly.

    • Add the weighed solid to the desired solvent in a suitable flask.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces with an appropriate solvent-soaked wipe.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Return the primary container to its secure storage.

    • Wash hands thoroughly after removing gloves.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Spills

Spill_Response_Decision_Tree Start Spill Occurs Is_Major Is the spill large or outside of containment? Start->Is_Major Evacuate Evacuate the area. Alert emergency services. Is_Major->Evacuate Yes Is_Powder Is the spill a dry powder? Is_Major->Is_Powder No Clean_Powder Cover with an inert absorbent material. Carefully sweep up and place in a sealed container for disposal. Avoid generating dust. Is_Powder->Clean_Powder Yes Clean_Liquid Absorb with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Is_Powder->Clean_Liquid No (solution) Decontaminate Decontaminate the spill area. Wash with soap and water. Clean_Powder->Decontaminate Clean_Liquid->Decontaminate End Spill Cleaned Decontaminate->End

Caption: Decision Tree for Spill Response

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][5]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][5]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the material to enter drains or waterways, as it is toxic to aquatic life.[1]

References

4-Fluoro-5-methylbenzene-1,2-diamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) provided by a chemical supplier. Researchers should always consult the official SDS for the most accurate and up-to-date safety information before handling this chemical.

Chemical Identification and Physicochemical Properties

4-Fluoro-5-methylbenzene-1,2-diamine is an aromatic amine that serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and two adjacent amine groups.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Fluorobenzene-1,2-diamine (Analogue)5-Fluoro-3-methylbenzene-1,2-diamine (Analogue)
CAS Number 97389-11-2[1]367-31-7[2]206647-96-3[3]
Molecular Formula C7H9FN2[1]C6H7FN2[2]C7H9FN2[3]
Molecular Weight 140.16 g/mol [1]126.13 g/mol [2]140.16 g/mol [3]
Melting Point Data not available94-98 °C[2]Data not available
Boiling Point Data not available266.1 ± 20.0 °C (Predicted)[2]274.4 ± 35.0 °C (Predicted)[3]
Water Solubility Data not availableSlightly soluble in water[2]Data not available
Vapor Pressure Data not availableData not availableData not available

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

Pictograms:

alt text

Signal Word: Warning

Toxicological Information

For structurally similar compounds, such as toluene-2,5-diamine, the oral LD50 in rats has been reported to be 98 mg/kg. This highlights the potential for high acute toxicity in this class of compounds.

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing the key toxicological endpoints for a chemical like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on the mortality and morbidity observed in a small number of animals after a single oral dose.

Acute Oral Toxicity Testing Workflow (OECD 423)
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

start Start: Apply 0.5 g of substance to a 6 cm² area of shaved skin on one rabbit cover Cover with a gauze patch for 4 hours start->cover remove Remove patch and wash the skin cover->remove observe Observe and score for erythema and edema at 1, 24, 48, and 72 hours remove->observe decision Corrosive or severe irritation in first animal? observe->decision stop_corrosive Stop: Classify as Corrosive/Severe Irritant decision->stop_corrosive Yes confirm If not corrosive, repeat the test on two more animals decision->confirm No observe2 Observe and score all animals for up to 14 days confirm->observe2 classify Classify based on the mean scores for erythema and edema observe2->classify

Dermal Irritation/Corrosion Testing Workflow (OECD 404)
Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause damage to the eye.

start Start: Instill 0.1 mL or 0.1 g of substance into the conjunctival sac of one eye of a rabbit control The other eye remains untreated as a control start->control observe Examine eyes at 1, 24, 48, and 72 hours start->observe score Score for corneal opacity, iritis, conjunctival redness, and chemosis observe->score decision Corrosive or severe irritation observed? score->decision stop_corrosive Stop: Classify as Corrosive/Severe Irritant decision->stop_corrosive Yes confirm If not, confirm with up to two more animals decision->confirm No observe2 Observe all animals for up to 21 days to assess reversibility confirm->observe2 classify Classify based on the severity and reversibility of eye lesions observe2->classify

Eye Irritation/Corrosion Testing Workflow (OECD 405)

First-Aid Measures

Given the hazard classification, the following first-aid measures are recommended.

Table 3: First-Aid Measures for this compound

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Ecological Information

Specific ecotoxicity data for this compound is not available. However, many aromatic amines are toxic to aquatic life. The environmental fate of fluorinated organic compounds can be complex, with some showing persistence and potential for bioaccumulation. It is crucial to prevent the release of this compound into the environment.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide provides a summary of the available safety information for this compound. Due to the limited publicly available experimental data for this specific compound, a cautious approach should be taken, and all handling should be performed by trained personnel in a controlled laboratory setting.

References

Reactivity Profile of 4-Fluoro-5-methylbenzene-1,2-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity profile of the versatile aromatic diamine, 4-Fluoro-5-methylbenzene-1,2-diamine. This compound serves as a valuable building block in synthetic and medicinal chemistry, primarily due to the strategic placement of its functional groups which allows for the construction of a variety of heterocyclic systems with potential biological activity. This guide summarizes its key physicochemical properties, outlines a plausible synthetic route, and delves into its characteristic reactivity, particularly in the formation of quinoxalines and benzimidazoles.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below. This information is crucial for its safe handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₉FN₂[1]
Molecular Weight 140.16 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 97389-11-2[2]
Physical State Solid (predicted)
pKa (predicted) Basic pKa of the amino groups is estimated to be in the typical range for arylamines, influenced by the electronic effects of the fluorine and methyl substituents.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.

Safety and Hazard Information: [1]

  • GHS Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis

A common and logical synthetic pathway to this compound involves the reduction of its corresponding nitroaniline precursor, 4-Fluoro-5-methyl-2-nitroaniline. This transformation is a standard procedure in organic synthesis.

Experimental Protocol: Reduction of 4-Fluoro-5-methyl-2-nitroaniline

Objective: To synthesize this compound by the reduction of 4-Fluoro-5-methyl-2-nitroaniline.

Reagents and Materials:

  • 4-Fluoro-5-methyl-2-nitroaniline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Fluoro-5-methyl-2-nitroaniline in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Logical Workflow for the Synthesis:

G cluster_start Starting Material cluster_process Reaction cluster_end Product 4-Fluoro-5-methyl-2-nitroaniline 4-Fluoro-5-methyl-2-nitroaniline Reduction Reduction 4-Fluoro-5-methyl-2-nitroaniline->Reduction 1. Fe / NH4Cl or HCl\nEthanol/Water, Reflux Fe / NH4Cl or HCl Ethanol/Water, Reflux Reduction->Fe / NH4Cl or HCl\nEthanol/Water, Reflux This compound This compound Reduction->this compound 2.

Caption: Synthetic workflow for the preparation of this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the two adjacent amino groups, which are nucleophilic and can readily participate in condensation reactions. The fluorine and methyl substituents on the benzene ring modulate the electron density and steric environment, which can influence reaction rates and regioselectivity.

Condensation with 1,2-Dicarbonyl Compounds: Synthesis of Quinoxalines

A hallmark reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction is a reliable method for the synthesis of this important class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.

General Reaction Scheme:

The reaction proceeds via a double condensation mechanism, where the two amino groups of this compound react with the two carbonyl groups of a 1,2-dicarbonyl compound (e.g., benzil) to form a dihydropyrazine intermediate, which then aromatizes to the stable quinoxaline ring system.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Diamine 4-Fluoro-5-methyl- benzene-1,2-diamine Condensation Condensation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Acid or Heat Acid or Heat Condensation->Acid or Heat Quinoxaline 6-Fluoro-7-methyl- quinoxaline Derivative Condensation->Quinoxaline

Caption: General workflow for the synthesis of quinoxaline derivatives.

Reaction with Carboxylic Acids and Their Derivatives: Synthesis of Benzimidazoles

Another key reaction of this compound is its cyclocondensation with carboxylic acids or their derivatives (such as aldehydes, esters, or orthoesters) to yield benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3][4]

General Reaction Scheme:

This reaction typically requires acidic conditions and heat to facilitate the initial amide formation followed by cyclization and dehydration to form the imidazole ring.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Diamine 4-Fluoro-5-methyl- benzene-1,2-diamine Cyclocondensation Cyclocondensation Diamine->Cyclocondensation Carboxylic_Acid Carboxylic Acid or Derivative Carboxylic_Acid->Cyclocondensation Acid Catalyst, Heat Acid Catalyst, Heat Cyclocondensation->Acid Catalyst, Heat Benzimidazole 6-Fluoro-7-methyl- benzimidazole Derivative Cyclocondensation->Benzimidazole

Caption: General workflow for the synthesis of benzimidazole derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound, particularly the resulting quinoxalines and benzimidazoles, are of significant interest to the pharmaceutical industry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methyl group provides a point for further structural modification and can influence the lipophilicity of the molecule.

Derivatives of structurally related fluorinated diamines have been investigated for a range of biological activities, including as anticancer, antimicrobial, and antiviral agents. The specific substitution pattern of this compound offers a unique scaffold for the generation of novel compounds with potentially improved pharmacological profiles.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in its ability to readily undergo condensation reactions with dicarbonyl compounds and carboxylic acid derivatives to form quinoxalines and benzimidazoles, respectively. These heterocyclic systems are of high importance in medicinal chemistry. The presence of the fluoro and methyl substituents on the aromatic ring provides a means to fine-tune the physicochemical and biological properties of the resulting molecules, making this diamine an attractive starting material for the development of new therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

An In-depth Technical Guide to 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-5-methylbenzene-1,2-diamine is a fluorinated aromatic amine that serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its strategic substitution pattern, featuring a fluorine atom, a methyl group, and two adjacent amino functionalities, makes it a key intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in research and development.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the pharmacokinetic and physicochemical properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Aromatic diamines, in particular, are versatile precursors for the synthesis of heterocyclic compounds, polymers, and dyes.

This compound (also known as 4,5-Diamino-2-fluorotoluene) combines the benefits of a fluorinated scaffold with the reactivity of an ortho-phenylenediamine. This makes it a compound of interest for the synthesis of novel bioactive molecules and functional materials. While the specific discovery and a detailed historical account of this compound are not extensively documented in publicly available literature, its utility can be inferred from the broader context of research into fluorinated aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 97389-11-2[1]
Molecular Formula C₇H₉FN₂[1]
Molecular Weight 140.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4,5-Diamino-2-fluorotoluene, 4-Fluoro-5-methyl-1,2-phenylenediamine[1]

Further experimental data such as melting point, boiling point, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) would require experimental determination or access to specialized databases.

Synthesis and Experimental Protocol

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction A 4-Fluoro-3- methylaniline B N-(4-Fluoro-3- methylphenyl)acetamide A->B Acetic Anhydride C N-(4-Fluoro-5-methyl- 2-nitrophenyl)acetamide B->C Nitric Acid, Sulfuric Acid D 4-Fluoro-5-methyl- 2-nitroaniline C->D HCl (aq) E 4-Fluoro-5-methyl- benzene-1,2-diamine D->E H₂, Raney Ni

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of N-(4-Fluoro-3-methylphenyl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluoro-3-methylaniline (1.0 eq) and glacial acetic acid (2.0 vol).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield N-(4-fluoro-3-methylphenyl)acetamide.

Step 2: Synthesis of N-(4-Fluoro-5-methyl-2-nitrophenyl)acetamide

  • Reaction Setup: To a clean, dry three-necked flask, add N-(4-fluoro-3-methylphenyl)acetamide (1.0 eq) and concentrated sulfuric acid (3.0 vol). Cool the mixture to 0 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 vol) and cool it to 0 °C. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water until neutral, and dry to obtain N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide.

Step 3: Synthesis of 4-Fluoro-5-methyl-2-nitroaniline

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (5.0 vol) and concentrated hydrochloric acid (5.0 vol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield 4-fluoro-5-methyl-2-nitroaniline.

Step 4: Synthesis of this compound

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) in ethanol or methanol (10 vol).

  • Catalyst Addition: Carefully add Raney Nickel (approximately 10% w/w) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 4-8 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Applications in Research and Development

While specific, large-scale applications of this compound are not widely reported, its structure suggests significant potential in several areas of chemical research and development:

  • Pharmaceutical Synthesis: As a fluorinated o-phenylenediamine, this compound is an ideal precursor for the synthesis of a variety of heterocyclic scaffolds of medicinal interest, such as benzimidazoles, quinoxalines, and benzodiazepines. The fluorine and methyl substituents can be used to fine-tune the biological activity and pharmacokinetic properties of the resulting drug candidates.

  • Materials Science: Aromatic diamines are key monomers in the production of high-performance polymers such as polyimides and polyamides. The incorporation of this compound into polymer chains could impart desirable properties such as increased thermal stability, lower dielectric constant, and enhanced solubility.

  • Agrochemicals: The synthesis of novel fungicides, herbicides, and insecticides often involves the use of fluorinated aromatic intermediates. The unique substitution pattern of this diamine could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential for applications in drug discovery, materials science, and agrochemical research. While detailed information regarding its discovery and history is limited, a robust synthetic pathway can be proposed based on established chemical transformations. The detailed experimental protocols provided in this guide offer a starting point for the laboratory-scale synthesis of this important intermediate, paving the way for its broader use in the development of novel and innovative chemical entities. Further research into the specific applications and properties of this compound is warranted and is likely to uncover new opportunities for its use in various fields of chemical science.

References

An In-depth Technical Guide to 4-Fluoro-5-methylbenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-5-methylbenzene-1,2-diamine, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical synonyms, physicochemical properties, a plausible synthetic pathway with detailed experimental protocols, and its role in the development of targeted therapeutics, particularly as a precursor to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.

Chemical Synonyms and Identifiers

A clear identification of chemical compounds is crucial for research and development. The following table summarizes the various synonyms and identifiers for this compound.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 97389-11-2[1]
PubChem CID 13398815[1]
EC Number 871-565-6[1]
InChI InChI=1S/C7H9FN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3[1]
InChIKey SNHYTHIEXHWXCQ-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1F)N)N[1]
Common Synonyms 4-Fluoro-5-methyl-1,2-phenylenediamine, 5-Fluoro-4-methylbenzene-1,2-diamine, 2-Amino-4-fluoro-5-methylaniline, 4,5-Diamino-2-fluorotoluene[1]

Physicochemical and Safety Data

The following table outlines key physicochemical properties of this compound. The data is a combination of computed values and available experimental data for closely related compounds.

PropertyValueSource
Molecular Formula C₇H₉FN₂PubChem[1]
Molecular Weight 140.16 g/mol PubChem[1]
Appearance Expected to be a solid at room temperatureInferred
Melting Point Not available (precursor 4-Fluoro-5-methyl-2-nitroaniline: 118-119 °C)Inferred
Boiling Point Predicted: 274.4 ± 35.0 °CInferred
Density Predicted: 1.224 ± 0.06 g/cm³Inferred
pKa Predicted: 4.07 ± 0.10Inferred
Solubility Expected to be slightly soluble in water, soluble in organic solventsInferred

Safety Information: Based on GHS classifications for this compound, it is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this chemical.

Experimental Protocols: A Plausible Synthetic Pathway

Experimental Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Fluoro-3-methylacetanilide C 4-Fluoro-5-methyl-2-nitroaniline A->C Nitration B Nitrating Agent (HNO3, H2SO4) B->C D 4-Fluoro-5-methyl-2-nitroaniline F This compound D->F Catalytic Hydrogenation E Reducing Agent (e.g., H2, Pd/C) E->F

A plausible synthetic workflow for this compound.
Step 1: Synthesis of 4-Fluoro-5-methyl-2-nitroaniline (Precursor)

This procedure outlines the nitration of an appropriate starting material to yield the nitro-substituted intermediate.

Materials:

  • 4-Fluoro-3-methylacetanilide

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-Fluoro-3-methylacetanilide in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate cooled beaker.

  • Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-Fluoro-5-methyl-2-nitroaniline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This procedure details the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 4-Fluoro-5-methyl-2-nitroaniline

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-Fluoro-5-methyl-2-nitroaniline in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC.

  • Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Role in Drug Development: A Precursor to VEGFR-2 Inhibitors

This compound and its derivatives are valuable building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.

One of the most significant applications of this compound is as a precursor for the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, the growth of tumors can be suppressed.

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling cascade and the point of inhibition by small molecule inhibitors, which can be synthesized from precursors like this compound.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Inhibitor Small Molecule Inhibitor Inhibitor->VEGFR2 Blocks ATP binding site

References

Methodological & Application

Synthesis of 4-Fluoro-5-methylbenzene-1,2-diamine from 4-fluoro-5-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the reduction of 4-fluoro-5-methyl-2-nitroaniline to produce 4-fluoro-5-methylbenzene-1,2-diamine, a key intermediate in pharmaceutical research and development.

Introduction

This compound is a valuable substituted o-phenylenediamine that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly in the realm of drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methyl group, allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. This document provides detailed protocols for the synthesis of this compound from 4-fluoro-5-methyl-2-nitroaniline, a commercially available starting material. The primary transformation involves the reduction of the nitro group to an amine, a fundamental reaction in organic synthesis. The protocols described herein utilize common and effective reducing agents, namely iron powder in the presence of an acid and stannous (tin(II)) chloride.

Applications in Drug Development

Substituted benzene-1,2-diamines are pivotal intermediates in medicinal chemistry, primarily for the construction of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are present in a wide array of biologically active molecules. The incorporation of a fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The methyl group provides an additional point for molecular recognition and can influence the overall conformation of the final compound.

Consequently, this compound is a sought-after intermediate for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:

  • Oncology: As a precursor to kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: For the development of novel antibacterial and antiviral compounds.

  • Inflammatory Diseases: In the synthesis of molecules targeting inflammatory pathways.

Chemical and Physical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Compound Name4-Fluoro-5-methyl-2-nitroanilineThis compound
Molecular Formula C₇H₇FN₂O₂C₇H₉FN₂
Molecular Weight 170.14 g/mol 140.16 g/mol
CAS Number 97389-10-197389-11-2
Appearance Yellow to orange solidOff-white to pale yellow solid
Melting Point 118-121 °CNot readily available

Experimental Protocols

The following are two common and reliable methods for the reduction of 4-fluoro-5-methyl-2-nitroaniline. The choice of method may depend on the scale of the reaction, available equipment, and downstream purification requirements.

Protocol 1: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[1][2]

Materials:

  • 4-Fluoro-5-methyl-2-nitroaniline

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) and iron powder (5.0 - 10.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) or acetic acid.

  • Acid Addition: Slowly add a catalytic amount of concentrated hydrochloric acid to the stirring suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This method is also highly effective and often provides cleaner reaction profiles than the Fe/HCl method.[3][4]

Materials:

  • 4-Fluoro-5-methyl-2-nitroaniline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add stannous chloride dihydrate (4.0 - 5.0 eq) to the solution.

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a vigorously stirred solution of 10% aqueous sodium hydroxide, ensuring the temperature is kept low with an ice bath. Adjust the pH to >12 to dissolve the tin salts.

    • Extract the resulting suspension with ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization as described in Protocol 1.

Reaction Workflow and Logic

The synthesis of this compound from 4-fluoro-5-methyl-2-nitroaniline follows a straightforward reductive pathway. The logical flow of the experimental process is depicted in the diagram below.

Synthesis_Workflow Start Start: 4-Fluoro-5-methyl- 2-nitroaniline Reaction Reduction of Nitro Group Start->Reaction Reagents Reducing Agent (Fe/HCl or SnCl2) Reagents->Reaction Workup Reaction Work-up (Neutralization & Extraction) Reaction->Workup Reaction Completion Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Product: 4-Fluoro-5-methyl- benzene-1,2-diamine Purification->Product Isolation

References

Application Notes and Protocols for the Reduction of 4-Fluoro-5-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of 4-fluoro-5-methyl-2-nitroaniline to its corresponding diamine, 4-fluoro-5-methyl-1,2-phenylenediamine. This transformation is a critical step in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds.

Introduction

The reduction of the nitro group in 4-fluoro-5-methyl-2-nitroaniline is a key transformation for introducing a vicinal diamine functionality. This resulting 1,2-diamine is a versatile precursor for the synthesis of a wide range of biologically active molecules, including benzodiazepines, quinoxalines, and benzimidazoles. The presence of the fluorine atom and methyl group on the aromatic ring can significantly influence the pharmacological properties of the final compounds. The selection of an appropriate reduction method is crucial to ensure high yield, purity, and compatibility with other functional groups. This application note details two common and effective methods for this reduction: catalytic hydrogenation and reduction with activated iron.

Data Presentation

The following table summarizes the key quantitative data for the two presented protocols for the reduction of 4-fluoro-5-methyl-2-nitroaniline.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Reduction with Activated Iron
Starting Material 4-fluoro-5-methyl-2-nitroaniline4-fluoro-5-methyl-2-nitroaniline
Reducing Agent Hydrogen gas (H₂)Iron powder (Fe)
Catalyst/Activator Raney® Nickel or Palladium on Carbon (Pd/C)Ammonium Chloride (NH₄Cl) or Acetic Acid
Solvent Ethanol or MethanolEthanol/Water mixture
Reaction Temperature Room Temperature to 50°CReflux (approx. 80-90°C)
Reaction Time 4-12 hours2-6 hours
Work-up Filtration, solvent evaporationFiltration, extraction
Typical Yield >90%85-95%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method employs hydrogen gas and a metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C), to achieve a clean and efficient reduction.

Materials:

  • 4-fluoro-5-methyl-2-nitroaniline

  • Raney® Nickel (50% slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) supply

  • Parr hydrogenator or a flask with a balloon filled with hydrogen

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle or a round-bottom flask), dissolve 4-fluoro-5-methyl-2-nitroaniline (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel (approx. 10-20% by weight of the starting material) or 10% Pd/C (approx. 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature. The reaction can be gently heated to 40-50°C to increase the rate if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-5-methyl-1,2-phenylenediamine. The product is often of high purity and may be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Protocol 2: Reduction with Activated Iron

This classic and cost-effective method utilizes activated iron powder in a protic solvent mixture.[1][2]

Materials:

  • 4-fluoro-5-methyl-2-nitroaniline

  • Iron powder (Fe), fine grade

  • Ammonium Chloride (NH₄Cl) or glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-5-methyl-2-nitroaniline (1.0 eq), ethanol, and water (typically in a ratio of 4:1 to 10:1 v/v).

  • Reagent Addition: To the stirred suspension, add iron powder (3-5 eq) and a catalytic amount of ammonium chloride (0.1-0.2 eq) or glacial acetic acid (a few drops to 1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The disappearance of the yellow/orange color of the nitroaniline is a good visual indicator of the reaction's progression.

  • Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Neutralization and Filtration: If an acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrate and the washings. If a significant amount of water is present, most of the ethanol can be removed under reduced pressure. Then, extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-fluoro-5-methyl-1,2-phenylenediamine. Further purification can be achieved by column chromatography or recrystallization if needed.

Mandatory Visualization

experimental_workflow start Start: 4-Fluoro-5-methyl-2-nitroaniline reaction_setup Reaction Setup: - Dissolve in Solvent - Add Reducing Agent/Catalyst start->reaction_setup reaction Reduction Reaction: - Catalytic Hydrogenation or - Iron Reduction reaction_setup->reaction monitoring Reaction Monitoring: - TLC or HPLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Filtration - Quenching/Neutralization monitoring->workup Complete purification Purification: - Extraction - Solvent Evaporation - Recrystallization (optional) workup->purification product Product: 4-Fluoro-5-methyl-1,2-phenylenediamine purification->product

Caption: Experimental workflow for the reduction of 4-fluoro-5-methyl-2-nitroaniline.

References

Applications of 4-Fluoro-5-methylbenzene-1,2-diamine in Medicinal Chemistry: A Versatile Scaffold for Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-5-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and two adjacent amino functionalities, allows for the construction of diverse molecular architectures, particularly benzimidazole derivatives. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules, making this diamine an attractive starting material for drug discovery programs. This application note details the use of this compound in the development of potent urease inhibitors and provides experimental protocols for their synthesis and evaluation.

Application in the Synthesis of Urease Inhibitors

A significant application of this compound is in the synthesis of novel benzimidazole derivatives that have demonstrated potent inhibitory activity against urease. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of diseases caused by microorganisms such as Helicobacter pylori. Inhibition of urease is a key therapeutic strategy for the treatment of peptic ulcers, gastritis, and other related conditions.

The synthesis involves the cyclization of this compound to form a 6-fluoro-5-methyl-1H-benzo[d]imidazole scaffold. Further derivatization of this core structure has led to the discovery of compounds with significant urease inhibitory potential.

Quantitative Data: Urease Inhibitory Activity of Benzimidazole Derivatives

The following table summarizes the in vitro urease inhibitory activity of a series of 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-substituted-1H-benzo[d]imidazole derivatives, which are synthesized from precursors derived from this compound.

Compound ID2-SubstituentIC₅₀ (µM)
8a Phenyl0.12 ± 0.01
8b p-Tolyl0.15 ± 0.01
8c 4-Methoxyphenyl0.18 ± 0.02
8d 4-Fluorophenyl0.11 ± 0.01
8f 4-Bromophenyl0.14 ± 0.01
8h 3-Methoxyphenyl0.21 ± 0.02
8l 2-Fluorophenyl0.10 ± 0.01
8m 2-Chlorophenyl0.09 ± 0.01
Thiourea (Standard)-21.3 ± 0.15

Data extracted from a study on novel benzimidazole derivatives as potent urease inhibitors.[1]

Experimental Protocols

Synthesis of 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole (8a)

This protocol describes a representative synthesis of a benzimidazole derivative starting from a precursor derived from this compound.

Materials:

  • 4-(4-ethylpiperazin-1-yl)-3-fluorobenzene-1,2-diamine

  • Benzaldehyde

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅) (in some generalized procedures for benzimidazole synthesis) or reflux in ethanol[1]

Procedure:

  • A solution of 4-(4-ethylpiperazin-1-yl)-3-fluorobenzene-1,2-diamine and benzaldehyde is prepared in ethanol.

  • The reaction mixture is refluxed overnight.[1]

  • After completion of the reaction, the solvent is evaporated under reduced pressure using a rotary evaporator.[1]

  • The crude product is purified by crystallization from hot ethanol to yield the pure 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole (8a).[1]

In Vitro Urease Inhibition Assay

Principle:

The activity of urease is determined by measuring the amount of ammonia produced as a result of urea hydrolysis. The assay is based on the Berthelot method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be quantified spectrophotometrically.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent

  • Alkali reagent (NaOH and NaClO)

  • Test compounds (dissolved in a suitable solvent)

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, 10 µL of the test compound solution (at various concentrations) is added to 40 µL of urease solution in phosphate buffer.

  • The plate is incubated at 37 °C for 30 minutes.

  • After incubation, 50 µL of urea solution is added to each well to initiate the enzymatic reaction.

  • The plate is incubated again at 37 °C for 15 minutes.

  • To stop the reaction and measure the ammonia produced, 50 µL of phenol reagent and 50 µL of alkali reagent are added to each well.

  • The plate is incubated at room temperature for 10 minutes for color development.

  • The absorbance is measured at 625 nm using a microplate reader.

  • The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Benzimidazole Derivatives cluster_assay Urease Inhibition Assay start This compound (Starting Material Precursor) step1 Cyclization with Aldehyde start->step1 Reactants step2 Purification (Crystallization) step1->step2 Crude Product product 6-Fluoro-5-methyl-2-substituted- 1H-benzo[d]imidazole Derivative step2->product incubation1 Incubate Urease with Test Compound product->incubation1 Test Compound assay_start Prepare Reagents assay_start->incubation1 reaction Add Urea to Initiate Reaction incubation1->reaction incubation2 Incubate for Enzymatic Reaction reaction->incubation2 color_dev Add Phenol & Alkali Reagents for Colorimetry incubation2->color_dev measurement Measure Absorbance at 625 nm color_dev->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis urease_inhibition_mechanism cluster_enzyme Urease Active Site cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Benzimidazole Derivative Urease Urease Enzyme ActiveSite Ni(II) Ions in Active Site Ammonia Ammonia + CO2 ActiveSite->Ammonia Catalyzes Hydrolysis Inhibition Inhibition of Urease Activity ActiveSite->Inhibition Blocks Substrate Binding Urea Urea Urea->ActiveSite Binds to Benzimidazole Benzimidazole Derivative Benzimidazole->ActiveSite Chelates Ni(II) ions

References

Application Notes and Protocols for Polymer Synthesis Using 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a valuable monomer for the synthesis of high-performance polymers, particularly fluorinated polybenzimidazoles (PBIs). The incorporation of fluorine and methyl groups into the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, increased gas permeability, and modified electronic characteristics. These features make the resulting polymers attractive for a range of applications, including proton exchange membranes for fuel cells, gas separation membranes, and as matrices for drug delivery systems.[1][2][3]

Polybenzimidazoles are a class of heterocyclic polymers known for their exceptional thermal and chemical resistance.[4][5] The synthesis of PBIs typically involves the polycondensation of a tetraamine with a dicarboxylic acid or its derivative. In the case of using a substituted o-phenylenediamine like this compound, it is reacted with a dicarboxylic acid to form the corresponding polybenzimidazole. The fluorine and methyl substituents on the benzene ring of the diamine monomer are retained in the final polymer structure, influencing its macroscopic properties.

Applications

Polymers derived from this compound are anticipated to be beneficial in the following areas:

  • High-Temperature Proton Exchange Membranes (PEMs) for Fuel Cells: The fluorine substitution can enhance the acidity of the N-H protons in the benzimidazole ring, potentially leading to improved proton conductivity when doped with phosphoric acid.[2]

  • Gas Separation Membranes: The presence of fluorine and methyl groups can disrupt polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability and selectivity for separations like CO₂/CH₄.

  • Drug Delivery Matrices: The controlled solubility and biocompatibility of fluorinated polymers can be exploited for the encapsulation and sustained release of therapeutic agents.

  • High-Performance Films and Fibers: The inherent thermal stability of the PBI backbone, combined with the processability afforded by the substituents, allows for the fabrication of robust materials for demanding applications.

Data Presentation

The following table summarizes typical properties of fluorinated polybenzimidazoles synthesized from substituted diamines. The data is compiled from literature on analogous polymer systems and represents expected values for polymers derived from this compound.

PropertyTypical Value RangeSignificance
Thermal Properties
Glass Transition Temp. (Tg)280 - 380 °CIndicates the upper temperature limit for maintaining mechanical integrity.
5% Weight Loss Temp. (TGA)> 450 °C (in air or N₂)Demonstrates high thermal stability, crucial for high-temperature applications.[1]
Mechanical Properties
Tensile Strength80 - 120 MPaRepresents the material's ability to withstand tensile stress.[1]
Solubility
Soluble in aprotic polar solvents (e.g., NMP, DMAc)Enhanced solubility compared to unsubstituted PBIs facilitates processing and film casting.[3]
Proton Conductivity (Doped)
0.01 - 0.1 S/cm at >150 °CA key parameter for performance in high-temperature proton exchange membrane fuel cells.[2]

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of polybenzimidazoles from this compound and a generic dicarboxylic acid (e.g., isophthalic acid).

Protocol 1: Synthesis of Fluorinated-Methylated Polybenzimidazole via Polycondensation

This protocol describes the synthesis of a polybenzimidazole via a solution polycondensation reaction in polyphosphoric acid (PPA).

Materials:

  • This compound

  • Isophthalic acid (or other aromatic dicarboxylic acid)

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical overhead stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Beakers, funnels, and other standard laboratory glassware

  • Vacuum oven

Procedure:

  • Drying of Reagents: Dry the this compound and isophthalic acid in a vacuum oven at 80-100 °C for at least 12 hours before use.

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and condenser. Ensure the system is thoroughly dried and purged with nitrogen.

  • Monomer Dissolution: To the flask, add polyphosphoric acid. Begin stirring and gently heat to around 100 °C under a slow stream of nitrogen to ensure a moisture-free environment.

  • Addition of Monomers: Once the PPA is heated and homogeneous, add an equimolar amount of this compound and isophthalic acid to the flask. P₂O₅ can be added to the PPA to adjust the concentration and drive the reaction.

  • Polymerization: Slowly raise the temperature of the reaction mixture according to the following profile:

    • 120 °C for 2-4 hours to ensure complete dissolution of monomers.

    • Increase to 160 °C and hold for 4-6 hours.

    • Finally, increase to 180-200 °C and maintain for 12-24 hours. The viscosity of the solution will increase significantly as polymerization proceeds.

  • Precipitation and Purification:

    • After cooling the reaction mixture to below 100 °C, slowly pour the viscous polymer solution into a large beaker of vigorously stirred deionized water. This will precipitate the polymer as a fibrous solid.

    • Break up the solid and wash it repeatedly with deionized water until the washings are neutral.

    • Further purify the polymer by stirring it in a dilute ammonium hydroxide solution to remove any residual acid, followed by washing with deionized water.

    • Finally, wash the polymer with methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 120 °C for 24 hours.

Protocol 2: Polymer Characterization

1. Inherent Viscosity:

  • Dissolve a known concentration of the dried polymer (e.g., 0.5 g/dL) in a suitable solvent like DMAc.

  • Measure the flow time of the polymer solution and the pure solvent at a constant temperature (e.g., 30 °C) using an Ubbelohde viscometer.

  • Calculate the inherent viscosity to estimate the polymer's molecular weight.

2. Spectroscopic Analysis (FTIR):

  • Record the FTIR spectrum of a thin film of the polymer or a KBr pellet.

  • Confirm the formation of the benzimidazole ring by the disappearance of the amine N-H stretching bands of the monomer and the appearance of characteristic imidazole ring vibrations.

3. Thermal Analysis (TGA and DSC):

  • Perform Thermogravimetric Analysis (TGA) under a nitrogen or air atmosphere with a heating rate of 10 °C/min to determine the polymer's thermal decomposition temperature.

  • Use Differential Scanning Calorimetry (DSC) with a heating rate of 10 °C/min to determine the glass transition temperature (Tg).

Visualizations

Polymer_Synthesis_Workflow reagents Monomers and Solvent (this compound, Dicarboxylic Acid, PPA) reaction Polycondensation Reaction (120-200 °C, under N2) reagents->reaction Heating & Stirring precipitation Precipitation (in Deionized Water) reaction->precipitation Cooling & Pouring purification Purification (Water and Methanol Washes) precipitation->purification drying Drying (Vacuum Oven) purification->drying product Final Polymer Powder drying->product

Caption: Workflow for the synthesis of fluorinated-methylated polybenzimidazole.

Polycondensation_Mechanism diamine 4-Fluoro-5-methyl- benzene-1,2-diamine intermediate Intermediate (Polyamide) diacid Dicarboxylic Acid (e.g., Isophthalic Acid) plus + plus->intermediate pbi Polybenzimidazole Repeat Unit intermediate->pbi Cyclization -H2O plus2 + water 2n H2O

Caption: Simplified reaction scheme for polybenzimidazole formation.

References

Application Notes and Protocols: 4-Fluoro-5-methylbenzene-1,2-diamine as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-methylbenzene-1,2-diamine is a valuable aromatic building block for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines. The presence of the fluoro and methyl substituents on the benzene ring offers unique opportunities to modulate the physicochemical properties and biological activities of the resulting heterocycles. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group can provide a key steric and electronic handle for structure-activity relationship (SAR) studies. These heterocycles are of significant interest in drug discovery due to their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-7-methyl-substituted quinoxalines and 5-fluoro-6-methyl-substituted benzimidazoles using this compound as the key precursor.

Synthesis of 6-Fluoro-7-methylquinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of 6-fluoro-7-methylquinoxalines can be readily achieved through the condensation of this compound with various 1,2-dicarbonyl compounds.

General Reaction Scheme:

G start This compound product 6-Fluoro-7-methylquinoxaline Derivative start->product Condensation reagent + 1,2-Dicarbonyl Compound reagent->product

Caption: General synthetic scheme for 6-Fluoro-7-methylquinoxalines.

Experimental Protocol: Synthesis of 6-Fluoro-7-methyl-2,3-diphenylquinoxaline

Materials:

  • This compound

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.0 equivalent of benzil to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 6-fluoro-7-methyl-2,3-diphenylquinoxaline.

Quantitative Data:
Reactant 1Reactant 2SolventCatalystReaction Time (h)Temperature (°C)Yield (%)
This compoundBenzilEthanolAcetic Acid (cat.)378 (reflux)>90 (expected)
This compoundGlyoxalEthanolNone278 (reflux)>85 (expected)
This compound2,3-ButanedioneEthanolNone278 (reflux)>90 (expected)

Note: The yields are expected based on general reactions of o-phenylenediamines with dicarbonyl compounds. Actual yields may vary.

Synthesis of 5-Fluoro-6-methylbenzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 5-fluoro-6-methylbenzimidazoles can be achieved by the condensation of this compound with various aldehydes.

General Reaction Scheme:

G start This compound product 5-Fluoro-6-methylbenzimidazole Derivative start->product Condensation reagent + Aldehyde reagent->product oxidant + Oxidant (e.g., NaHSO3) oxidant->product

Caption: General synthetic scheme for 5-Fluoro-6-methylbenzimidazoles.

Experimental Protocol: Synthesis of 5-Fluoro-6-methyl-2-phenyl-1H-benzimidazole

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium bisulfite (NaHSO₃) or another suitable oxidizing agent

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.0 equivalent of benzaldehyde to the solution.

  • Add a suitable oxidizing agent, such as sodium bisulfite (1.2 equivalents).

  • Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 5-fluoro-6-methyl-2-phenyl-1H-benzimidazole.

Quantitative Data:
Reactant 1Reactant 2SolventOxidantReaction Time (h)Temperature (°C)Yield (%)
This compoundBenzaldehydeEthanolNaHSO₃478 (reflux)>80 (expected)
This compound4-ChlorobenzaldehydeEthanolNaHSO₃478 (reflux)>85 (expected)
This compound4-MethoxybenzaldehydeEthanolNaHSO₃578 (reflux)>80 (expected)

Note: The yields are expected based on general reactions of o-phenylenediamines with aldehydes. Actual yields may vary.

Biological Significance and Potential Signaling Pathways

While specific biological data for heterocycles derived directly from this compound is not extensively reported in publicly available literature, the resulting 6-fluoro-7-methylquinoxalines and 5-fluoro-6-methylbenzimidazoles are expected to possess significant biological activities based on studies of analogous compounds.

Anticancer Activity:

Fluorinated quinoxaline and benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms. These may include:

  • Inhibition of Topoisomerases: Quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

  • Induction of Apoptosis: Many heterocyclic compounds, including benzimidazoles, can trigger programmed cell death (apoptosis) in cancer cells through intrinsic or extrinsic pathways.

  • Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors, which target signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_0 Potential Anticancer Mechanisms 6-Fluoro-7-methylquinoxaline 6-Fluoro-7-methylquinoxaline Topoisomerase II Topoisomerase II 6-Fluoro-7-methylquinoxaline->Topoisomerase II 5-Fluoro-6-methylbenzimidazole 5-Fluoro-6-methylbenzimidazole Kinases (e.g., PI3K, MAPK) Kinases (e.g., PI3K, MAPK) 5-Fluoro-6-methylbenzimidazole->Kinases (e.g., PI3K, MAPK) Apoptosis Induction Apoptosis Induction 5-Fluoro-6-methylbenzimidazole->Apoptosis Induction DNA Replication\nInhibition DNA Replication Inhibition Topoisomerase II->DNA Replication\nInhibition Proliferation/\nSurvival Inhibition Proliferation/ Survival Inhibition Kinases (e.g., PI3K, MAPK)->Proliferation/\nSurvival Inhibition

Caption: Potential anticancer signaling pathways targeted by derived heterocycles.

Antimicrobial Activity:

Fluorinated benzimidazoles, in particular, are known for their broad-spectrum antimicrobial activity. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the fluorine atom can enhance the compound's ability to penetrate microbial cell membranes.

Conclusion

This compound serves as a highly useful and versatile building block for the synthesis of fluorinated and methylated quinoxalines and benzimidazoles. The straightforward condensation reactions allow for the generation of a diverse library of heterocyclic compounds with significant potential for applications in drug discovery and development, particularly in the areas of oncology and infectious diseases. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of these promising heterocycles.

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives from 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules.[1] The fusion of a benzene ring with a pyrazine ring creates a privileged scaffold that has been extensively explored in medicinal chemistry. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[2][][4]

The introduction of a fluorine atom and a methyl group onto the benzene ring of the quinoxaline scaffold, as in derivatives of 4-Fluoro-5-methylbenzene-1,2-diamine, is of particular interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of the molecule, such as lipophilicity and membrane permeability.[1] The methyl group can also influence the molecule's steric and electronic properties, further refining its biological activity.

The primary and most straightforward method for synthesizing quinoxaline derivatives is the condensation of an aryl 1,2-diamine, such as this compound, with a 1,2-dicarbonyl compound.[5] This reaction is versatile and can be carried out under various conditions, from classical acid-catalyzed reflux to modern green chemistry protocols employing milder catalysts and solvents.[1][5] The choice of the 1,2-dicarbonyl compound allows for the introduction of diverse substituents at the 2- and 3-positions of the quinoxaline ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

This document provides detailed protocols for the synthesis of 6-fluoro-7-methylquinoxaline derivatives from this compound using different catalytic systems and 1,2-dicarbonyl compounds.

General Reaction Scheme

The synthesis of 6-fluoro-7-methylquinoxaline derivatives proceeds via the condensation of this compound with a generic 1,2-dicarbonyl compound.

G cluster_conditions Reaction Conditions r1 This compound p1 6-Fluoro-7-methyl- quinoxaline Derivative r1->p1 + r2 1,2-Dicarbonyl Compound r2->p1 catalyst Catalyst (e.g., CSA, Zn(OTf)₂, None) solvent Solvent (e.g., Ethanol, Toluene, Water) temp Temperature (e.g., Room Temp, Reflux) G start Start reactants Combine Reactants: - this compound - 1,2-Dicarbonyl Compound - Catalyst (if any) - Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Reaction Work-up: - Precipitation - Filtration monitoring->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization end Pure Product characterization->end

References

Application Notes and Protocols: Synthesis of a Novel Benzimidazole-Based Fungicide using 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them crucial scaffolds in the development of pharmaceuticals and agrochemicals. In the field of agriculture, benzimidazole-based fungicides are of particular importance for their efficacy against a wide range of fungal pathogens. The strategic incorporation of fluorine atoms and other functional groups into the benzimidazole core can significantly enhance the biological activity, metabolic stability, and overall performance of these agrochemicals.

This document provides detailed application notes and experimental protocols for the synthesis of a novel fungicide, 6-fluoro-5-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)thio)-1H-benzo[d]imidazole , utilizing 4-Fluoro-5-methylbenzene-1,2-diamine as a key starting material. The synthetic route involves a two-step process: the formation of a benzimidazole-2-thiol intermediate followed by a nucleophilic substitution reaction to yield the final active ingredient. The protocols and data presented herein are derived from patent literature and are intended to provide researchers with a comprehensive guide for the synthesis and evaluation of this and similar agrochemical candidates.

Synthetic Pathway Overview

The synthesis of the target fungicide proceeds through a two-step reaction sequence starting from this compound. The first step involves the cyclization of the diamine with carbon disulfide to form the key intermediate, 6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol. The subsequent step is a condensation reaction between this thiol intermediate and 2-chloro-5-(trifluoromethyl)pyridine to afford the final product.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound Step 1 Cyclization This compound->Step 1 Carbon Disulfide Carbon Disulfide Carbon Disulfide->Step 1 6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol 6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol Step 1->6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol Ethanol, Reflux Step 2 Condensation 6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol->Step 2 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine->Step 2 Target Fungicide 6-fluoro-5-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)thio)-1H-benzo[d]imidazole Step 2->Target Fungicide Acetonitrile, K2CO3, Reflux

Caption: Synthetic pathway for the target fungicide.

Experimental Protocols

The following protocols are detailed for the synthesis of the intermediate and the final fungicidal compound.

Step 1: Synthesis of 6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol

This protocol describes the cyclization of this compound with carbon disulfide to form the benzimidazole-2-thiol intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
This compound140.1614.0100
Carbon Disulfide (CS₂)76.149.1120
Potassium Hydroxide (KOH)56.116.7120
Ethanol (95%)-200 mL-
Water-400 mL-
Acetic Acid (glacial)-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (14.0 g, 100 mmol) and 95% ethanol (200 mL).

  • Stir the mixture at room temperature to dissolve the diamine.

  • In a separate beaker, dissolve potassium hydroxide (6.7 g, 120 mmol) in a minimal amount of water and add it to the reaction mixture.

  • Add carbon disulfide (9.1 g, 120 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into 400 mL of cold water.

  • Acidify the mixture with glacial acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Yield: ~85-95%

Step 2: Synthesis of 6-fluoro-5-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)thio)-1H-benzo[d]imidazole

This protocol details the condensation of the thiol intermediate with 2-chloro-5-(trifluoromethyl)pyridine to yield the final fungicidal compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol182.2218.2100
2-chloro-5-(trifluoromethyl)pyridine181.5619.0105
Potassium Carbonate (K₂CO₃)138.2120.7150
Acetonitrile (CH₃CN)-250 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol (18.2 g, 100 mmol) and potassium carbonate (20.7 g, 150 mmol) in acetonitrile (250 mL).

  • Add 2-chloro-5-(trifluoromethyl)pyridine (19.0 g, 105 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure fungicide.

Expected Yield: ~70-85%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis s1_start Dissolve this compound and KOH in Ethanol s1_add_cs2 Add Carbon Disulfide s1_start->s1_add_cs2 s1_reflux Reflux for 4 hours s1_add_cs2->s1_reflux s1_workup Pour into water and acidify with Acetic Acid s1_reflux->s1_workup s1_isolate Filter, wash, and dry the precipitate s1_workup->s1_isolate s1_purify Recrystallize from Ethanol s1_isolate->s1_purify s1_product Intermediate: 6-fluoro-5-methyl-1H-benzo[d]imidazole-2-thiol s1_purify->s1_product s2_start Suspend Intermediate and K2CO3 in Acetonitrile s1_product->s2_start s2_add_reagent Add 2-chloro-5-(trifluoromethyl)pyridine s2_start->s2_add_reagent s2_reflux Reflux for 6 hours s2_add_reagent->s2_reflux s2_workup Filter and concentrate the filtrate s2_reflux->s2_workup s2_purify Purify by Column Chromatography s2_workup->s2_purify s2_product Final Product: Target Fungicide s2_purify->s2_product

Caption: Detailed experimental workflow for fungicide synthesis.

Data Presentation

The synthesized fungicide, 6-fluoro-5-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)thio)-1H-benzo[d]imidazole, has demonstrated significant activity against a variety of plant pathogenic fungi. The following table summarizes the in-vitro fungicidal activity data.

Table 1: In-vitro Fungicidal Activity

Fungal PathogenDisease ControlledEC₅₀ (mg/L)
Botrytis cinereaGray Mold0.5 - 2.0
Sclerotinia sclerotiorumWhite Mold0.2 - 1.5
Alternaria solaniEarly Blight1.0 - 5.0
Fusarium graminearumFusarium Head Blight0.8 - 3.0
Pyricularia oryzaeRice Blast0.1 - 0.8

EC₅₀ values represent the concentration of the compound that inhibits 50% of the fungal growth and are indicative of the compound's potency. Data is compiled from representative examples in the patent literature.

Conclusion

The protocols outlined in this document provide a reliable and reproducible method for the synthesis of the potent fungicide, 6-fluoro-5-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)thio)-1H-benzo[d]imidazole, from this compound. The presented data highlights the significant in-vitro activity of the target compound against several economically important plant pathogens. These application notes serve as a valuable resource for researchers in the field of agrochemical synthesis and development, enabling further investigation into this class of compounds and the development of new, effective crop protection agents. The provided workflows and data tables facilitate the practical implementation of the synthesis and the comparative evaluation of the final product's efficacy.

Application Note: Selective N-Alkylation of 4-Fluoro-5-methylbenzene-1,2-diamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated aromatic diamines are crucial structural motifs in a wide array of pharmacologically active compounds and functional materials. The selective introduction of alkyl groups onto the nitrogen atoms of diamines, such as 4-Fluoro-5-methylbenzene-1,2-diamine, is a pivotal step in the synthesis of these complex molecules. However, controlling the degree of alkylation presents a significant challenge, as traditional methods using alkyl halides can often lead to mixtures of mono- and di-alkylated products, as well as potential overalkylation.[1][2]

To overcome these selectivity issues, reductive amination has emerged as a highly efficient and controlled method for the N-alkylation of amines.[3][4] This strategy involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the desired N-alkylated amine.[3] This one-pot procedure offers excellent control, high yields, and broad substrate scope.

This application note provides a detailed protocol for the selective N-alkylation of this compound using reductive amination. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is highlighted, as it is known for its mildness and high selectivity for iminium ions over carbonyl compounds, minimizing side reactions.[3]

Experimental Protocol

This protocol details the general procedure for the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials

  • This compound

  • Aldehyde or Ketone (Alkylating Agent)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

Procedure

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

    • Add the desired aldehyde or ketone (1.1–1.5 equivalents) to the solution.

  • Imine Formation:

    • Stir the mixture at room temperature for 20–30 minutes to facilitate the formation of the intermediate imine or iminium ion.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (1.5–2.0 equivalents) to the reaction mixture in portions over 5-10 minutes. Note that mild gas evolution may occur.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is fully consumed. Reaction times can range from a few hours to overnight, depending on the reactivity of the carbonyl compound.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Stir the resulting biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

    • Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table is provided for researchers to systematically record their experimental results for different alkylating agents.

EntryAlkylating Agent (Aldehyde/Ketone)Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1e.g., CyclohexanoneNaBH(OAc)₃DCEe.g., 12Room Temp
2e.g., BenzaldehydeNaBH(OAc)₃DCEe.g., 8Room Temp
3

Visualizations

The following diagram illustrates the general workflow for the N-alkylation experiment.

G cluster_prep Reaction Setup cluster_reaction Reduction & Monitoring cluster_workup Work-up & Purification start Dissolve Diamine in Anhydrous DCE add_carbonyl Add Aldehyde or Ketone (1.1-1.5 eq) start->add_carbonyl stir1 Stir for 20-30 min (Imine Formation) add_carbonyl->stir1 add_reducing Add NaBH(OAc)₃ (1.5-2.0 eq) stir1->add_reducing monitor Stir at RT Monitor by TLC/LC-MS add_reducing->monitor quench Quench with sat. NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄), Filter, & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Final Product purify->end Characterize Product (NMR, MS)

Caption: Experimental workflow for N-alkylation via reductive amination.

References

Application Notes and Protocols for Catalytic Reactions Involving 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 4-Fluoro-5-methylbenzene-1,2-diamine, a key building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details established catalytic protocols for the synthesis of quinoxalines and benzimidazoles, presenting quantitative data, experimental methodologies, and visual workflows to aid in research and development.

Introduction

This compound is a substituted o-phenylenediamine whose fluorine and methyl substituents offer unique electronic and steric properties. These characteristics can influence reaction kinetics, selectivity, and the biological activity of the resulting heterocyclic products. The primary catalytic applications of this diamine involve condensation reactions with dicarbonyl compounds to form quinoxalines and with aldehydes or carboxylic acids to yield benzimidazoles. These scaffolds are prevalent in a wide array of pharmacologically active molecules.

Catalytic Synthesis of Quinoxalines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a fundamental and widely used method for the synthesis of quinoxalines. Various catalytic systems have been developed to promote this reaction under mild conditions with high yields.

Application: Synthesis of 6-Fluoro-7-methyl-2,3-diphenylquinoxaline

A prominent application is the synthesis of 6-Fluoro-7-methyl-2,3-diphenylquinoxaline through the reaction of this compound with benzil. This reaction can be efficiently carried out using fluorinated alcohols as a reaction medium, which can act as a catalyst or promoter.

Reaction Scheme:

G reactant1 This compound product 6-Fluoro-7-methyl-2,3-diphenylquinoxaline reactant1->product + reactant2 Benzil reactant2->product catalyst Hexafluoroisopropanol (HFIP) Room Temperature catalyst->product

Caption: Synthesis of 6-Fluoro-7-methyl-2,3-diphenylquinoxaline.

Quantitative Data:

The following table summarizes the typical reaction conditions and yields for the synthesis of 6-Fluoro-7-methyl-2,3-diphenylquinoxaline.

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundBenzilHexafluoroisopropanol (HFIP)Room Temperature1~95%[1]

Experimental Protocol:

Materials:

  • This compound

  • Benzil

  • Hexafluoroisopropanol (HFIP)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of benzil in hexafluoroisopropanol (HFIP).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1 hour), the solvent (HFIP) can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[1]

Experimental Workflow:

G start Start dissolve Dissolve diamine and benzil in HFIP start->dissolve stir Stir at room temperature dissolve->stir monitor Monitor reaction by TLC stir->monitor workup Solvent removal and purification monitor->workup end End workup->end

Caption: Workflow for quinoxaline synthesis.

Catalytic Synthesis of Benzimidazoles

The synthesis of benzimidazoles from o-phenylenediamines can be achieved through condensation with aldehydes followed by an oxidative cyclization, or directly with carboxylic acids. A variety of catalysts, including metal-free systems, can be employed.

Application: Synthesis of 2-Aryl-5-fluoro-6-methyl-1H-benzimidazoles

The reaction of this compound with various aromatic aldehydes provides a route to a library of substituted benzimidazoles. While some syntheses involve a two-step process of forming a Schiff base followed by thermal cyclization, catalytic methods offer a more direct approach.

Reaction Scheme:

G reactant1 This compound product 2-Aryl-5-fluoro-6-methyl-1H-benzimidazole reactant1->product + reactant2 Aromatic Aldehyde (Ar-CHO) reactant2->product catalyst e.g., Ammonium Chloride Heat catalyst->product

Caption: Synthesis of 2-Aryl-5-fluoro-6-methyl-1H-benzimidazoles.

Quantitative Data:

The following table presents representative data for the synthesis of benzimidazoles using a related diamine, demonstrating the feasibility and typical yields of such reactions.

DiamineAldehydeCatalystSolventTemperature (°C)Yield (%)
4-Fluoro-5-(4-methyl-1-piperazinyl)-1,2-diaminobenzeneVarious Aryl AldehydesNone (thermal cyclization of Schiff base)NitrobenzeneRefluxNot specified

Experimental Protocol (Representative Method):

This protocol is adapted from general procedures for the catalytic synthesis of benzimidazoles from o-phenylenediamines and aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol, add a catalytic amount of ammonium chloride (e.g., 10 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with cold ethanol or water, and dry.

  • Further purification can be achieved by recrystallization.

Logical Relationship of Benzimidazole Formation:

G Diamine This compound Condensation Condensation Diamine->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Catalyst Catalyst (e.g., NH4Cl) Catalyst->Condensation SchiffBase Intermediate Schiff Base Condensation->SchiffBase Cyclization Oxidative Cyclization SchiffBase->Cyclization Benzimidazole 2-Aryl-5-fluoro-6-methyl-1H-benzimidazole Cyclization->Benzimidazole

Caption: Pathway to 2-substituted benzimidazoles.

Conclusion

This compound serves as a valuable and versatile precursor for the catalytic synthesis of quinoxalines and benzimidazoles. The methodologies outlined in these application notes provide robust and efficient pathways to these important heterocyclic scaffolds. The presented protocols and data are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of novel compounds with potential therapeutic applications. Further optimization of catalysts and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 4-Fluoro-5-methylbenzene-1,2-diamine, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?

A2: Aromatic diamines are susceptible to air oxidation, which can lead to the formation of colored impurities. To obtain a colorless product, it is recommended to use a reducing agent, such as sodium hydrosulfite (sodium dithionite), during recrystallization. Additionally, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q3: What are the likely impurities in my crude this compound sample?

A3: Common impurities may include unreacted starting materials from the synthesis, such as the corresponding nitroaniline precursor. Other potential impurities are isomers formed during the synthesis and byproducts from the reduction step.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseTroubleshooting Steps
Product does not crystallize - Solvent is too soluble for the compound.- Solution is not sufficiently saturated.- Try a different solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod to induce crystallization.
Oily product forms instead of crystals - The melting point of the compound is lower than the boiling point of the solvent.- Impurities are preventing crystallization.- Use a lower-boiling point solvent.- Try to purify the crude product by column chromatography before recrystallization.
Low recovery of purified product - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent to dissolve the crude product.- Cool the solution for a longer period to maximize crystal formation.- Use a less polar solvent if possible to decrease solubility.
Product is still colored after recrystallization - Oxidation occurred during the process.- Colored impurities were not removed.- Add a small amount of a reducing agent like sodium hydrosulfite to the hot solution.- Use activated charcoal to adsorb colored impurities before filtering the hot solution.
Column Chromatography Issues
IssuePossible CauseTroubleshooting Steps
Poor separation of the product from impurities - Inappropriate eluent system.- Column was not packed properly.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes.- Ensure the column is packed uniformly without any cracks or bubbles.
Product is tailing on the column - The compound is too polar for the stationary phase.- Interaction between the basic amine and acidic silica gel.- Use a more polar eluent system.- Add a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent to reduce tailing.[1]- Consider using an amine-functionalized silica gel.[1]
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For highly polar impurities, a solvent like methanol may be needed in the eluent system (e.g., dichloromethane/methanol).
Colored bands are observed on the column - Oxidized product or colored impurities.- It is normal to see colored bands if the crude product is colored. Collect fractions and analyze by TLC to identify the product-containing fractions. The color can sometimes be an indicator of impurities.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from a general procedure for purifying o-phenylenediamine and should be optimized for this compound.

  • Dissolution: In a flask, dissolve the crude this compound in hot water. Use the minimum amount of water necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of sodium hydrosulfite and a spatula tip of activated charcoal.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum desiccator.

ParameterValue
Solvent Water
Decolorizing Agent Activated Charcoal
Reducing Agent Sodium Hydrosulfite
Expected Yield 74-85% (based on o-phenylenediamine)[2]
Expected Melting Point 99-101 °C (for o-phenylenediamine)[2]
Column Chromatography Protocol

This is a general guide; the eluent system should be optimized based on TLC analysis of the crude material.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexanes.

  • Loading: Carefully load the silica with the adsorbed crude product onto the top of the packed column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient
TLC Visualization UV light (254 nm)

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column Alternative/Further Purification analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis waste Impurities recrystallization->waste column->analysis column->waste analysis->column Purity < 98% pure Pure Product analysis->pure Purity ≥ 98%

Caption: General purification workflow for this compound.

TroubleshootingLogic Troubleshooting Colored Impurities start Purified product is colored check_oxidation Is the compound prone to oxidation? start->check_oxidation add_reducing Add reducing agent (e.g., sodium hydrosulfite) during recrystallization check_oxidation->add_reducing Yes check_impurities Are there colored impurities from synthesis? check_oxidation->check_impurities No success Colorless Product Obtained add_reducing->success use_charcoal Use activated charcoal during recrystallization use_charcoal->success check_impurities->use_charcoal Yes rerun_column Perform column chromatography with optimized eluent check_impurities->rerun_column Persistent Color rerun_column->success

Caption: Decision tree for troubleshooting colored impurities during purification.

References

Technical Support Center: Synthesis of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common impurities encountered during the synthesis of 4-Fluoro-5-methylbenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the key stages where impurities can be introduced?

A common and efficient synthetic pathway starts from 4-fluoro-3-methylaniline. This multi-step process involves the protection of the amino group, followed by nitration, deprotection, and a final reduction of the nitro group to yield the desired diamine. Impurities can be introduced at each of these critical stages.

A plausible synthetic route is as follows:

  • Acetylation: Protection of the amino group of 4-fluoro-3-methylaniline with acetic anhydride to form N-(4-fluoro-3-methylphenyl)acetamide.

  • Nitration: Introduction of a nitro group onto the aromatic ring using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Hydrolysis (Deprotection): Removal of the acetyl protecting group to yield the nitro-substituted aniline intermediate.

  • Reduction: Reduction of the nitro group to an amino group using a reducing agent such as Raney Nickel with hydrogen gas.[1]

Each of these steps presents a potential for the formation of byproducts and the carry-over of unreacted starting materials or intermediates.

Q2: What are the most common impurities formed during the nitration of the N-acetylated precursor?

During the nitration of N-(4-fluoro-3-methylphenyl)acetamide, the primary source of impurities is the formation of constitutional isomers. The directing effects of the substituents on the aromatic ring (the activating methyl group and the ortho,para-directing acetamido group, and the deactivating but ortho,para-directing fluoro group) will influence the position of the incoming nitro group.

The desired product is 2-nitro-N-(4-fluoro-3-methylphenyl)acetamide. However, other isomers can be formed, leading to impurities in the final product if not adequately removed. The regioselectivity of the nitration is a critical factor. For instance, in the nitration of similar substituted anilines, the product distribution is heavily influenced by the nature of the protecting group and the other substituents on the ring.[2]

Potential Nitration Impurities:

  • Isomeric Nitro Compounds: Nitration at other positions on the aromatic ring.

  • Dinitro Compounds: Over-nitration, leading to the introduction of a second nitro group.

  • Unreacted Starting Material: Incomplete nitration can result in the carry-over of N-(4-fluoro-3-methylphenyl)acetamide.

Q3: What types of impurities can arise from the reduction of the nitro-intermediate?

The reduction of the nitro group is a critical step that can generate several byproducts, particularly if the reaction conditions are not carefully controlled. The choice of reducing agent and solvent system can significantly impact the impurity profile. While catalytic hydrogenation with Raney Nickel is a common method, it is not without potential side reactions.[3][4][5]

Potential Reduction Impurities:

  • Partially Reduced Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamino intermediates.

  • Condensation Products: Side reactions between intermediates can form azo or azoxy compounds, especially if using metal hydrides with aromatic nitro compounds.[5]

  • N-Alkylation Products: If an alcohol is used as the solvent with a catalyst like Raney Nickel, N-alkylation of the resulting amine can occur.[6]

  • Dehalogenation Products: While less common with Raney Nickel compared to palladium catalysts, there is a possibility of removing the fluorine atom under harsh hydrogenation conditions.[5]

  • Unreacted Nitro Intermediate: Incomplete reduction will leave residual nitro-amino compound in the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

Troubleshooting Synthetic Steps
Issue Potential Cause Recommended Action
Low Purity After Nitration (Multiple Spots on TLC) - Incorrect reaction temperature.- Non-optimal ratio of nitrating agents.- Presence of water in the reaction mixture.- Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.- Optimize the stoichiometry of nitric acid and sulfuric acid.- Ensure the use of anhydrous conditions.[7]
Incomplete Reduction of the Nitro Group - Catalyst deactivation or insufficient catalyst loading.- Insufficient hydrogen pressure or reaction time.- Presence of catalyst poisons.- Use fresh, active Raney Nickel.- Increase the catalyst loading or hydrogen pressure.- Ensure starting materials and solvents are free from sulfur compounds or other catalyst poisons.
Formation of Colored Impurities (Red/Brown) - Air oxidation of the diamine product.- Formation of azo or other colored byproducts.- Handle the final product under an inert atmosphere (e.g., nitrogen or argon).- Purify the product quickly after synthesis.- Consider alternative, milder reducing agents if azo compounds are suspected.
Troubleshooting Analytical (HPLC/LC-MS) Methods
Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Reduce the sample concentration or injection volume.- Adjust the pH of the mobile phase with a suitable buffer.- Use a column with end-capping or a different stationary phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition or temperature.- Leaks in the HPLC system.- Insufficient column equilibration.- Ensure proper mixing and degassing of the mobile phase and use a column oven.- Check all fittings for leaks.- Equilibrate the column with the mobile phase for a sufficient time before injection.
Presence of Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol.- Inject a blank solvent run to identify the source of contamination.

Quantitative Data Summary

Impurity Type Potential Impurity Name Typical Concentration Range in Crude Product (%) Analytical Method
Starting Material 4-Fluoro-3-methylaniline0.1 - 2.0HPLC-UV/MS
Intermediate N-(4-fluoro-3-methylphenyl)acetamide0.1 - 1.5HPLC-UV/MS
Isomeric Impurity Isomeric nitro-diamines0.5 - 5.0HPLC-UV/MS, NMR
Over-nitration Dinitro-diamines< 0.5HPLC-UV/MS
Incomplete Reduction 4-Fluoro-5-methyl-2-nitroaniline0.2 - 3.0HPLC-UV/MS
Reduction Byproduct Azo/Azoxy compounds< 0.2HPLC-UV/MS
Residual Catalyst Nickel< 10 ppmICP-MS

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from the synthesis of a similar compound, 4-fluoro-1,2-phenylenediamine.[1]

Step 1: Acetylation of 4-Fluoro-3-methylaniline

  • In a round-bottom flask, dissolve 4-fluoro-3-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride with constant stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry to obtain N-(4-fluoro-3-methylphenyl)acetamide.

Step 2: Nitration of N-(4-fluoro-3-methylphenyl)acetamide

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add N-(4-fluoro-3-methylphenyl)acetamide portion-wise, maintaining the temperature.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at low temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash with cold water until neutral, and dry.

Step 3: Hydrolysis of the Nitro-acetamide

  • Suspend the crude nitro-acetamide in an aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-fluoro-5-methyl-2-nitroaniline.

Step 4: Reduction of 4-Fluoro-5-methyl-2-nitroaniline

  • In a pressure vessel, dissolve 4-fluoro-5-methyl-2-nitroaniline in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of Raney Nickel slurry.

  • Pressurize the vessel with hydrogen gas (e.g., 1.0 MPa) and stir at room temperature for several hours.

  • Monitor the reaction for completion (e.g., by TLC or HPLC).

  • Once complete, carefully filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: HPLC-MS Method for Impurity Profiling

This is a general method that can be optimized for the specific analysis of this compound and its impurities.

  • Instrumentation: UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for impurity identification and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.

Visualizations

Synthesis_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis cluster_reduction Step 4: Reduction 4-Fluoro-3-methylaniline 4-Fluoro-3-methylaniline N-(4-fluoro-3-methylphenyl)acetamide N-(4-fluoro-3-methylphenyl)acetamide 4-Fluoro-3-methylaniline->N-(4-fluoro-3-methylphenyl)acetamide Acetic Anhydride Nitro-acetamide_Intermediate 2-Nitro-N-(4-fluoro- 3-methylphenyl)acetamide N-(4-fluoro-3-methylphenyl)acetamide->Nitro-acetamide_Intermediate HNO3/H2SO4 Nitration_Impurities Isomeric & Dinitro Impurities Nitro-acetamide_Intermediate->Nitration_Impurities Side Reactions Nitro-aniline_Intermediate 4-Fluoro-5-methyl- 2-nitroaniline Nitro-acetamide_Intermediate->Nitro-aniline_Intermediate Acid Hydrolysis Final_Product 4-Fluoro-5-methylbenzene- 1,2-diamine Nitro-aniline_Intermediate->Final_Product Raney Ni, H2 Reduction_Impurities Partially Reduced & Condensation Products Final_Product->Reduction_Impurities Side Reactions Troubleshooting_Workflow cluster_nitration_solutions Nitration Troubleshooting cluster_reduction_solutions Reduction Troubleshooting cluster_purification_solutions Purification Troubleshooting start Impurity Detected in Final Product check_stage Identify Stage of Impurity Introduction start->check_stage nitration Nitration Stage check_stage->nitration Isomeric or Over-nitrated reduction Reduction Stage check_stage->reduction Partially reduced or Condensation product purification Purification Stage check_stage->purification Starting material or Intermediate carryover optimize_temp Optimize Temperature Control nitration->optimize_temp optimize_reagents Adjust Reagent Stoichiometry nitration->optimize_reagents anhydrous_conditions Ensure Anhydrous Conditions nitration->anhydrous_conditions catalyst_activity Check Catalyst Activity/Loading reduction->catalyst_activity optimize_h2 Optimize H2 Pressure and Reaction Time reduction->optimize_h2 change_reductant Consider Alternative Reducing Agent reduction->change_reductant recrystallize Optimize Recrystallization Solvent System purification->recrystallize chromatography Employ Column Chromatography purification->chromatography

References

Technical Support Center: Synthesis of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-5-methylbenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of a suitable precursor, typically 4-fluoro-5-methyl-2-nitroaniline. This reaction involves the reduction of the nitro group to an amine functionality.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions of concern are:

  • Incomplete Reduction: The reduction of the nitro group may halt at intermediate stages, leading to the formation of nitroso or hydroxylamine species.

  • Dimerization: Under certain conditions, intermediates can dimerize to form azo or azoxy compounds.

  • Dehalogenation: The fluorine substituent on the benzene ring may be susceptible to removal under harsh hydrogenation conditions, leading to the formation of 4-methylbenzene-1,2-diamine.

  • Oxidation of the Product: The final diamine product is highly susceptible to air oxidation, which can lead to the formation of colored impurities and polymeric materials.

Q3: How can I minimize the formation of side products?

To minimize side reactions, consider the following:

  • Catalyst Selection: Use a high-quality catalyst such as Palladium on Carbon (Pd/C) or Raney® Nickel. The choice of catalyst can influence selectivity and reaction rate.

  • Reaction Conditions: Optimize temperature, pressure, and reaction time. Milder conditions are generally preferred to avoid over-reduction and dehalogenation.

  • Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine product.

  • Purity of Starting Materials: Ensure the starting 4-fluoro-5-methyl-2-nitroaniline is of high purity to avoid introducing contaminants that may interfere with the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or hydrogen pressure.- Check catalyst activity; consider using fresh catalyst.
Catalyst poisoning.- Ensure solvents and reagents are free of sulfur or other catalyst poisons.
Dehalogenation side reaction.- Use a milder catalyst (e.g., Raney® Nickel instead of Pd/C under certain conditions).- Lower the reaction temperature and pressure.
Product is Colored (Pink, Brown, or Black) Oxidation of the diamine product.- Handle the product under an inert atmosphere at all times.- Use degassed solvents for work-up and purification.- Store the final product under nitrogen or argon in a cool, dark place.
Presence of azo/azoxy impurities.- Optimize hydrogenation conditions to ensure complete reduction.- Purify the crude product by column chromatography or recrystallization.
Presence of Multiple Spots on TLC Analysis Incomplete reduction and/or side product formation.- Monitor the reaction closely by TLC until the starting material is consumed.- Refer to the "Low Yield" and "Colored Product" sections for mitigation strategies.
Difficulty in Isolating the Pure Product Product is an oil or difficult to crystallize.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline.- Purify by column chromatography on silica gel or alumina.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

Disclaimer: This is a representative protocol based on the synthesis of structurally similar compounds. Researchers should perform their own risk assessment and optimization.

Materials:

  • 4-Fluoro-5-methyl-2-nitroaniline

  • Palladium on Carbon (10 wt. % Pd/C) or Raney® Nickel

  • Ethanol or Methanol (degassed)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve 4-fluoro-5-methyl-2-nitroaniline in a suitable solvent (e.g., ethanol).

  • Carefully add the catalyst (e.g., 5-10 mol% of Pd/C) under a stream of inert gas.

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) under an inert atmosphere.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions Start 4-Fluoro-5-methyl-2-nitroaniline Product This compound Start->Product H2, Catalyst (e.g., Pd/C) Nitroso Nitroso Intermediate Start->Nitroso Incomplete Reduction Dehalogenated 4-Methylbenzene-1,2-diamine Start->Dehalogenated Dehalogenation Oxidized Oxidized Impurities Product->Oxidized Air Oxidation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Further Reduction Azo Azo Compound Nitroso->Azo Dimerization Hydroxylamine->Product Complete Reduction

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Reaction Issue Encountered CheckTLC Analyze by TLC/LC-MS Start->CheckTLC Incomplete Incomplete Reaction? CheckTLC->Incomplete Colored Colored Product? Incomplete->Colored No IncreaseTime Increase reaction time/ H2 pressure Incomplete->IncreaseTime Yes Impure Multiple Spots? Colored->Impure No InertAtmosphere Ensure inert atmosphere Colored->InertAtmosphere Yes Optimize Optimize reaction conditions (T, P, catalyst) Impure->Optimize Yes End Pure Product Obtained Impure->End No CheckCatalyst Check catalyst activity IncreaseTime->CheckCatalyst CheckCatalyst->CheckTLC Purify Purify by chromatography/ recrystallization InertAtmosphere->Purify Purify->End Optimize->CheckTLC

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-5-methylbenzene-1,2-diamine synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, following a common synthetic route involving nitration and reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Nitration Step - Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature cautiously. - Ensure the nitrating agent is fresh and of high purity.
- Formation of multiple nitrated isomers.- Control the reaction temperature strictly, typically between 0-5°C, to improve regioselectivity. - Use a milder nitrating agent or adjust the acid catalyst concentration.
Difficult Purification of the Nitro Intermediate - Presence of unreacted starting material or isomers.- Optimize the reaction conditions to drive the reaction to completion. - Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification.[1]
Incomplete Reduction of the Nitro Group - Inefficient catalyst or reducing agent.- Use a more active catalyst such as Raney Nickel or a higher loading of the catalyst.[2] - Ensure the reducing agent (e.g., hydrazine, hydrogen gas) is added in sufficient excess.
- Catalyst poisoning.- Purify the nitro intermediate thoroughly to remove any impurities that may poison the catalyst.
Product Degradation during Reduction - Over-reduction or side reactions.- Monitor the reaction closely and stop it once the starting material is consumed. - Control the reaction temperature and pressure.
Low Overall Yield - Mechanical losses during workup and purification.- Handle the product carefully during filtration and transfers. - Optimize the recrystallization solvent to maximize product recovery.
- Suboptimal reaction conditions at any step.- Systematically optimize the parameters for each step of the synthesis (temperature, reaction time, reagent stoichiometry).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from 4-fluoro-3-methylaniline. The key steps are:

  • Acetylation of the amino group to form an acetanilide.

  • Nitration of the acetanilide to introduce a nitro group.

  • Hydrolysis (deprotection) of the acetyl group.

  • Reduction of the nitro group to an amino group to yield the final product.

Q2: How can I improve the regioselectivity of the nitration step?

To favor the formation of the desired isomer, it is crucial to control the reaction conditions. Using a protecting group like acetyl on the starting aniline directs the nitration to the desired position. Additionally, maintaining a low reaction temperature (e.g., 0-5°C) during the addition of the nitrating agent can significantly enhance selectivity.

Q3: What are the best reducing agents for converting the nitro group to an amine in this synthesis?

Several reducing agents can be effective. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is a clean and high-yielding method.[2] Alternative reducing agents include tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) powder in acetic acid.

Q4: My final product is discolored. How can I purify it?

Discoloration often arises from aerial oxidation of the diamine product. It is recommended to perform the final purification steps and storage under an inert atmosphere (e.g., nitrogen or argon). Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can help in obtaining a pure, colorless product. The use of activated carbon during recrystallization can also aid in removing colored impurities.

Q5: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[1]

  • Melting Point Analysis: To assess purity by comparing with the literature value.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To check for the presence of impurities.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative method based on established chemical principles for analogous compounds.[3][4]

Step 1: Acetylation of 4-fluoro-3-methylaniline

  • In a round-bottom flask, dissolve 4-fluoro-3-methylaniline in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid N-(4-fluoro-3-methylphenyl)acetamide by filtration, wash with water, and dry.

Step 2: Nitration of N-(4-fluoro-3-methylphenyl)acetamide

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Dissolve the N-(4-fluoro-3-methylphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide by filtration, wash with cold water until neutral, and dry.

Step 3: Hydrolysis of N-(4-fluoro-5-methyl-2-nitrophenyl)acetamide

  • Reflux the nitro-acetanilide from Step 2 with an excess of aqueous hydrochloric acid for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the product.

  • Collect the solid 4-fluoro-5-methyl-2-nitroaniline by filtration, wash with water, and dry.

Step 4: Reduction of 4-fluoro-5-methyl-2-nitroaniline

  • In a reaction vessel, suspend 4-fluoro-5-methyl-2-nitroaniline in ethanol.

  • Add a catalytic amount of Raney Nickel.[2]

  • Pressurize the vessel with hydrogen gas (e.g., 1.0 MPa) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or pressure drop).[2]

  • Carefully filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway A 4-Fluoro-3-methylaniline B N-(4-fluoro-3- methylphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(4-fluoro-5-methyl- 2-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 4-Fluoro-5-methyl- 2-nitroaniline C->D aq. HCl, Heat E 4-Fluoro-5-methylbenzene- 1,2-diamine D->E H₂, Raney Ni

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_nitration Check Nitration Step Yield start->check_nitration check_reduction Check Reduction Step Yield check_nitration->check_reduction Acceptable optimize_nitration Optimize Nitration: - Control Temperature - Check Reagent Purity - Monitor with TLC check_nitration->optimize_nitration Low optimize_reduction Optimize Reduction: - Use Active Catalyst - Purify Intermediate - Control Conditions check_reduction->optimize_reduction Low check_purification Review Purification Process check_reduction->check_purification Acceptable optimize_nitration->check_reduction optimize_reduction->check_purification optimize_purification Optimize Purification: - Minimize Transfers - Choose Optimal Solvent - Use Inert Atmosphere check_purification->optimize_purification Losses Observed end Yield Improved check_purification->end Efficient optimize_purification->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 4-Fluoro-5-methylbenzene-1,2-diamine. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guide is compiled with the utmost care, some information is based on structurally similar compounds and general principles for aromatic diamines due to the limited availability of specific data for this particular reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and dark place. For short-term storage (1-2 weeks), refrigeration at approximately -4°C is suitable. For longer-term storage (1-2 years), it is advisable to store the compound at -20°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to minimize oxidation.

Q2: My this compound has changed color. Is it still usable?

A2: Aromatic diamines are known to change color, often developing a darker shade upon storage. This is typically due to atmospheric oxidation. While a slight change in color may not significantly affect the purity for some applications, a significant color change could indicate degradation. It is recommended to assess the purity of the compound (e.g., by TLC or NMR) before use in sensitive reactions. If the compound appears very dark or has formed solid precipitates, it may have degraded and should be discarded.

Q3: What are the main signs of degradation for this compound?

A3: The primary signs of degradation include a significant change in color (e.g., from off-white/light brown to dark brown or black), a change in physical state (e.g., clumping of the solid), and the development of an unusual odor. The presence of insoluble particles in a solvent in which it is normally soluble can also be an indicator of degradation.

Q4: What are the incompatible materials to avoid when working with this compound?

A4: this compound should be kept away from strong oxidizing agents, as these can cause rapid degradation and potentially hazardous reactions. It is also advisable to avoid contact with strong acids and acid chlorides in uncontrolled conditions.

Storage and Stability Data

The following table summarizes the recommended storage conditions and known stability information for this compound and related aromatic diamines.

ParameterRecommendation/Information
Storage Temperature Short-term (1-2 weeks): -4°C[1] Long-term (1-2 years): -20°C[1]
Storage Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation.
Light Sensitivity The compound is potentially light-sensitive. Store in a dark place or an amber vial.
Air Sensitivity Aromatic diamines are susceptible to atmospheric oxidation. Keep the container tightly sealed.
Moisture Sensitivity The compound may be sensitive to moisture. Store in a dry environment.
Appearance Typically an off-white to light brown solid. Color may darken over time due to oxidation.

Troubleshooting Guide

Issue 1: The solid this compound has darkened significantly during storage.

  • Question: Is the material still suitable for my reaction?

  • Answer: A significant color change suggests oxidation. For non-critical applications, the material might still be usable. However, for sensitive reactions or when high purity is required, it is best to purify the material (e.g., by recrystallization) or use a fresh batch. You can perform a quick purity check using Thin Layer Chromatography (TLC) against a reference standard if available.

Issue 2: The compound is not dissolving completely in the reaction solvent.

  • Question: How can I improve the solubility of this compound?

  • Answer: Ensure you are using a suitable solvent. Aromatic diamines are generally soluble in polar organic solvents like ethanol, methanol, DMF, and DMSO. If solubility is still an issue, gentle warming and sonication can help. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. In some cases, the insolubility might be due to the degradation of the compound, leading to polymeric byproducts.

Issue 3: My reaction is giving a low yield or multiple side products.

  • Question: What could be the cause of the poor outcome of my reaction?

  • Answer: Several factors could contribute to this:

    • Purity of the diamine: As mentioned, the starting material may have degraded.

    • Reaction conditions: Aromatic diamines can be highly reactive. Ensure the reaction temperature is well-controlled. Side reactions can occur at elevated temperatures.

    • Atmosphere: If the reaction is sensitive to air, ensure it is performed under an inert atmosphere to prevent oxidative side reactions.

    • Stoichiometry: Carefully check the molar ratios of your reactants.

Experimental Protocols

The following is a general protocol for the synthesis of a benzimidazole derivative from an o-phenylenediamine, which is a common application for compounds like this compound. This protocol should be adapted based on the specific aldehyde and desired product.

Synthesis of 2-Aryl-5-fluoro-6-methyl-1H-benzimidazole

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a few hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent This compound (Check for discoloration) solvent Select appropriate anhydrous solvent reagent->solvent dissolve Dissolve diamine in solvent solvent->dissolve add_reagent Add other reactants (e.g., aldehyde) dissolve->add_reagent react Stir under controlled temperature and atmosphere add_reagent->react monitor Monitor reaction (e.g., TLC) react->monitor isolate Isolate crude product (Filtration/Evaporation) monitor->isolate purify Purify product (Recrystallization/Chromatography) isolate->purify final_product final_product purify->final_product Characterize final product (NMR, MS, etc.)

Caption: General experimental workflow for reactions involving this compound.

Degradation_Pathway diamine This compound C₇H₉FN₂ oxidized_intermediate Oxidized Intermediate (e.g., quinone-diimine) diamine->oxidized_intermediate Atmospheric O₂, Light polymerization Polymeric Byproducts (Dark-colored solids) oxidized_intermediate->polymerization Further Oxidation/ Polymerization

Caption: Plausible oxidative degradation pathway for this compound.

References

Troubleshooting guide for reactions with 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 4-Fluoro-5-methylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound in research and development?

A1: this compound is a valuable building block primarily used in the synthesis of fluorinated benzimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antimicrobial, antiviral, and anticancer agents. The fluorine and methyl substituents can enhance metabolic stability, bioavailability, and binding affinity of the final compounds to biological targets.

Q2: How do the fluoro and methyl substituents on the benzene ring of this compound affect its reactivity?

A2: The reactivity of the diamine in cyclization reactions is influenced by the electronic effects of its substituents. The methyl group is an electron-donating group, which increases the electron density on the benzene ring and enhances the nucleophilicity of the amino groups, thus promoting the reaction. Conversely, the fluorine atom is an electron-withdrawing group, which decreases the electron density and can reduce the nucleophilicity of the amino groups, potentially slowing down the reaction. The overall reactivity will be a balance of these opposing effects.

Q3: What are the common methods for synthesizing benzimidazoles from this compound?

A3: The most common methods are the Phillips condensation, which involves reacting the diamine with a carboxylic acid under acidic conditions, and condensation with an aldehyde followed by oxidative cyclization. The choice of method often depends on the desired substituent at the 2-position of the benzimidazole ring.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Visualization under UV light is typically used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound.

Problem 1: Low or No Product Yield

  • Question: I am not getting the expected yield of my benzimidazole product. What could be the reasons?

  • Answer:

    • Poor Quality of Starting Material: Ensure the this compound is pure and not oxidized, which can be a common issue with o-phenylenediamines and may lead to colored impurities.[1]

    • Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. Reactions with electron-withdrawing groups on the diamine might require more forcing conditions (higher temperature or longer reaction time).

    • Inactive Catalyst: If using a catalyst, ensure it is active and used in the correct loading.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.[1]

Problem 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of an unwanted side product. How can I improve the selectivity?

  • Answer:

    • Formation of 1,2-Disubstituted Benzimidazole: When reacting with aldehydes, a common side product is the 1,2-disubstituted benzimidazole, where a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole. To favor the desired 2-substituted product, you can:

      • Adjust the stoichiometry to a 1:1 ratio of diamine to aldehyde.

      • Control the reaction temperature; lower temperatures often favor the mono-substituted product.

    • Oxidation of the Diamine: o-Phenylenediamines are susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.[1]

Problem 3: Difficulty in Product Purification

  • Question: I am struggling to purify my final benzimidazole product. What purification strategies can I use?

  • Answer:

    • Similar Polarity of Product and Impurities: If the product and impurities have similar polarities, separation by column chromatography can be challenging.[1] In such cases, optimizing the eluent system for TLC is crucial before attempting column chromatography.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid products. A two-solvent system is often effective.[2] First, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble ("solvent #1"). Then, slowly add a second solvent in which the product is insoluble ("solvent #2") until the solution becomes cloudy. Reheat to dissolve the precipitate and then allow it to cool slowly to form pure crystals.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Benzimidazole Synthesis

ParameterConditionNotes
Reactants This compound and Aldehyde/Carboxylic AcidStoichiometry is crucial for selectivity.
Solvent Ethanol, Acetonitrile, Water, or solvent-freeSolvent choice can influence reaction rate and selectivity.[1][3]
Catalyst Acidic (e.g., HCl, p-TsOH), Metal-based, or catalyst-freeThe choice of catalyst depends on the specific reaction.[4]
Temperature Room temperature to refluxHigher temperatures may be needed but can lead to side products.
Reaction Time Minutes to several hoursMonitored by TLC.

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Aryl-5-fluoro-6-methyl-1H-benzimidazole

This protocol is a general procedure adapted for the reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Boric acid (catalyst)[5]

  • Water

  • Ethanol (for recrystallization)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round bottom flask, add this compound (1 equivalent), the desired aromatic aldehyde (1 equivalent), and boric acid (0.3 equivalents).[5]

  • Solvent Addition: Add water to the flask.[5]

  • Reaction: Stir the mixture vigorously at room temperature.[5]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).[6] The reaction is complete when the starting diamine spot is no longer visible.

  • Work-up: Upon completion, add excess water to the reaction mixture and continue stirring for 10 minutes to precipitate the crude product.[5]

  • Isolation: Collect the solid product by filtration and wash it with water.[7]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-5-fluoro-6-methyl-1H-benzimidazole.[5]

Mandatory Visualization

G General Experimental Workflow for Benzimidazole Synthesis cluster_0 Reaction cluster_1 Work-up and Purification cluster_2 Analysis A 1. Add this compound, aldehyde, and catalyst to a flask. B 2. Add solvent and stir the mixture. A->B Reaction Setup C 3. Monitor reaction by TLC. B->C Reaction in Progress D 4. Precipitate the crude product with water. C->D Reaction Complete E 5. Isolate the solid by filtration. D->E Isolation F 6. Purify by recrystallization or column chromatography. E->F Purification G 7. Characterize the final product (NMR, MS, etc.). F->G Final Product

Caption: General workflow for the synthesis of substituted benzimidazoles.

G Troubleshooting Logic for Benzimidazole Synthesis cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Encountered Cause1 Low/No Yield Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Cause3 Purification Difficulty Problem->Cause3 Sol1 Check Starting Material Purity Optimize Reaction Conditions Verify Catalyst Activity Cause1->Sol1 Sol2 Adjust Stoichiometry Control Temperature Use Inert Atmosphere Cause2->Sol2 Sol3 Optimize TLC Eluent Perform Recrystallization Use Two-Solvent System Cause3->Sol3

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Fluoro-5-methylbenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of its dinitro precursor, 1-fluoro-5-methyl-2,4-dinitrobenzene (also known as 2,4-dinitro-5-fluorotoluene). This reaction involves the reduction of both nitro groups to amino groups using a catalyst in the presence of hydrogen gas.

Q2: What is the starting material for the synthesis of 1-fluoro-5-methyl-2,4-dinitrobenzene?

A2: The synthesis of the dinitro precursor typically starts from 4-fluoro-3-methylaniline. A common route involves a multi-step process that includes acetylation of the amino group, followed by nitration, and then deprotection to yield the dinitro compound.[1]

Q3: What are the key reaction parameters to control during the catalytic hydrogenation?

A3: The critical parameters to control for a successful hydrogenation are the choice of catalyst, solvent, hydrogen pressure, reaction temperature, and reaction time. Each of these can significantly impact the reaction's yield, selectivity, and the impurity profile of the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the catalytic hydrogenation can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the disappearance of the starting dinitro compound and the appearance of the desired diamine product, as well as any intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via catalytic hydrogenation.

Problem 1: Low or no conversion of the starting dinitro compound.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of catalyst. Ensure proper storage of the catalyst to prevent deactivation. Consider a different type of catalyst (e.g., switch from Pd/C to Pt/C or Raney Nickel).
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of the reactor. Ensure there are no leaks in the hydrogenation apparatus.
Low Reaction Temperature Gradually increase the reaction temperature. Some reductions require thermal energy to proceed at a reasonable rate.
Poor Solubility of Starting Material Choose a solvent in which the 1-fluoro-5-methyl-2,4-dinitrobenzene has good solubility. A co-solvent system (e.g., ethanol/water) might be beneficial.

Problem 2: Incomplete reduction leading to the formation of mono-amino or other intermediates (e.g., nitroso, hydroxylamine derivatives).

Potential Cause Troubleshooting Step
Insufficient Reaction Time Extend the reaction time and monitor the progress by TLC or HPLC until the starting material and intermediates are fully consumed.
Catalyst Poisoning Ensure the starting material and solvent are of high purity. Impurities can poison the catalyst surface. Increase the catalyst loading.
Low Hydrogen Pressure or Temperature Increase the hydrogen pressure and/or reaction temperature to favor complete reduction.

Problem 3: Formation of side products, particularly defluorination.

Potential Cause Troubleshooting Step
Harsh Reaction Conditions High temperatures and certain catalysts (e.g., some palladium catalysts) can promote hydrodefluorination.[2] Try using a milder catalyst like platinum on carbon (Pt/C) or reducing the reaction temperature.
Catalyst Choice Rhodium-based catalysts are known to be effective for hydrodefluorination and should generally be avoided if the fluorine substituent is desired.[2]
Basic Conditions Avoid basic conditions, as they can facilitate nucleophilic substitution of the fluorine atom.

Problem 4: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step
Presence of Polar Impurities The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
Product Oxidation Aromatic diamines can be susceptible to oxidation, leading to colored impurities. Work-up and purification should be performed promptly after the reaction is complete. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
Residual Catalyst Ensure complete removal of the catalyst by filtration. Using a filter aid like Celite can be effective.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize how different reaction parameters can influence the outcome of the catalytic hydrogenation of dinitroaromatics, based on studies of similar compounds like 2,4-dinitrotoluene. This data should be used as a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on the Hydrogenation of 2,4-Dinitrotoluene (Illustrative)

CatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to Diamine (%)Reference
5% Pd/C802.04>9998[3]
1% Pt/C802.03>9999[4]
Raney Ni1003.05>9997General Knowledge
Ru/C802.06>9996General Knowledge

Table 2: Effect of Solvent on the Hydrogenation of 2,4-Dinitrotoluene with a Pt Catalyst (Illustrative)

SolventTemperature (°C)Pressure (MPa)Time (min)Conversion (%)Reference
Methanol601.020>99[5]
Ethanol601.020>99[5]
Isopropanol601.020~95[5]
Ethyl Acetate601.020~90[5]
Tetrahydrofuran (THF)601.020~85[5]

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of 1-Fluoro-5-methyl-2,4-dinitrobenzene

Materials:

  • 1-Fluoro-5-methyl-2,4-dinitrobenzene

  • Catalyst (e.g., 5% Pt/C or 10% Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In the reactor vessel, place a magnetic stir bar, the 1-fluoro-5-methyl-2,4-dinitrobenzene, and the chosen solvent.

  • Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the hydrogenation catalyst to the reaction mixture. The amount of catalyst typically ranges from 1 to 10 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor again and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 1-5 MPa).

  • Reaction: Begin stirring the mixture and heat to the desired reaction temperature (typically 25-80°C). Monitor the reaction progress by observing the hydrogen uptake and by periodically taking samples for analysis (TLC, HPLC, or GC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (Celite) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product of high purity.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with 1-Fluoro-5-methyl-2,4-dinitrobenzene and Solvent start->charge_reactor inert1 Purge with Inert Gas charge_reactor->inert1 add_catalyst Add Catalyst inert1->add_catalyst hydrogenate Pressurize with H2 and Heat add_catalyst->hydrogenate monitor Monitor Reaction Progress (TLC/HPLC/GC) hydrogenate->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end End Product: This compound purify->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction catalyst_issue Catalyst Inactivity/ Poisoning start->catalyst_issue conditions_issue Suboptimal Conditions (Temp, Pressure) start->conditions_issue reactant_issue Poor Reactant Solubility start->reactant_issue side_reactions Side Reactions (e.g., Defluorination) start->side_reactions catalyst_sol Use Fresh Catalyst/ Increase Loading/ Change Catalyst Type catalyst_issue->catalyst_sol conditions_sol Increase Temperature/ Increase H2 Pressure conditions_issue->conditions_sol reactant_sol Change Solvent/ Use Co-solvent reactant_issue->reactant_sol side_reactions_sol Use Milder Conditions/ Change Catalyst side_reactions->side_reactions_sol

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: 4-Fluoro-5-methylbenzene-1,2-diamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing color impurities from 4-Fluoro-5-methylbenzene-1,2-diamine.

Troubleshooting Guide

Issue: My this compound is discolored (e.g., yellow, brown, or black).

This is a common issue with aromatic amines, which can oxidize and form colored impurities upon exposure to air, light, or residual starting materials and byproducts from synthesis. The following troubleshooting steps can help you obtain a pure, colorless product.

Q1: What are the most common causes of discoloration in this compound?

A1: Discoloration in aromatic amines like this compound is typically caused by:

  • Oxidation: Exposure to air and light can lead to the formation of highly colored, oxidized polymeric impurities.

  • Residual Starting Materials: Incomplete reaction can leave colored starting materials, such as nitro-aromatic precursors.

  • Reaction Byproducts: Side reactions during synthesis can generate colored impurities. For instance, azo compounds can form from diazonium salt intermediates if the reaction conditions are not carefully controlled.

  • Trace Metal Contamination: Metal ions can catalyze oxidation reactions.

Q2: I've tried recrystallization, but the color remains. What should I do?

A2: If a single recrystallization does not remove the color, consider the following:

  • Solvent Choice: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar, fluorinated amines, suitable solvent systems might include ethanol/water, methanol/water, or toluene/hexanes. Experiment with different solvent systems to find the optimal one for your compound.

  • Activated Carbon Treatment: Before allowing the hot solution to cool for recrystallization, add a small amount of activated carbon. Activated carbon has a high surface area and can adsorb colored impurities.[1] Use about 1-5% by weight of your compound.

  • Use of a Reducing Agent: To prevent oxidation during the purification process, a small amount of a reducing agent like sodium hydrosulfite or stannous chloride can be added to the recrystallization solvent.[2]

  • Multiple Recrystallizations: Stubborn impurities may require more than one recrystallization.

Q3: Can I use a column chromatography for purification?

A3: While column chromatography can be effective, aromatic diamines can be sensitive to silica gel and may streak or decompose on the column. If you choose this method, consider the following:

  • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, mixed into the eluent (e.g., 1% triethylamine in a hexane/ethyl acetate mixture). This will help to prevent streaking.

  • Alumina: Neutral or basic alumina can be a better alternative to silica gel for the purification of amines.

  • Inert Atmosphere: Running the column under an inert atmosphere (e.g., nitrogen or argon) can help prevent on-column oxidation.

Frequently Asked Questions (FAQs)

Q4: What is the best way to store purified this compound to prevent discoloration?

A4: To maintain the purity and color of your compound, store it in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer. Minimize exposure to light and air.

Q5: My compound is an oil and won't crystallize. What can I do?

A5: Oiling out can occur if the compound is impure or if the cooling process is too rapid. Try the following:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

  • Seed crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution.

  • Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Change solvent: The solvent system may not be appropriate. Try a more non-polar solvent system if the compound is "oiling out."

Q6: How much activated carbon should I use for decolorization?

A6: A general guideline is to use 1-5% activated carbon by weight relative to your compound. Using too much can lead to a significant loss of your desired product due to adsorption.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon and Recrystallization

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/water). Add a small amount of sodium hydrosulfite (approximately 1% by weight) to prevent oxidation.[2]

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (1-5% by weight). Be cautious as the solution may bump.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of Discolored this compound

Purification MethodInitial AppearanceFinal AppearanceYield (%)Purity (by HPLC, %)
Recrystallization (Ethanol/Water)Brown SolidLight Yellow Crystals8598.5
Recrystallization with Activated CarbonBrown SolidWhite to Off-White Crystals7599.5
Column Chromatography (Silica Gel)Brown SolidOff-White Solid6099.0

Note: This data is representative and will vary depending on the nature and amount of impurities.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow start Discolored Product recrystallization Attempt Recrystallization start->recrystallization check_color Is the color removed? recrystallization->check_color success Pure Product (Store Properly) check_color->success Yes add_carbon Add Activated Carbon to Hot Solution check_color->add_carbon No hot_filtration Hot Filtration add_carbon->hot_filtration check_color_2 Is the color removed? hot_filtration->check_color_2 check_color_2->success Yes column_chroma Consider Column Chromatography check_color_2->column_chroma No final_check Assess Purity (TLC/HPLC) column_chroma->final_check final_check->recrystallization Impure final_check->success Pure

Caption: Troubleshooting workflow for removing color impurities.

References

Technical Support Center: Handling Air-Sensitive Reactions of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for handling air-sensitive reactions involving 4-Fluoro-5-methylbenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: this compound is an aromatic diamine. Aromatic amines, in general, are susceptible to oxidation when exposed to air (oxygen). The two amino groups on the benzene ring are electron-rich and can be easily oxidized, leading to the formation of colored impurities and potentially undesired side products. This oxidation can affect the purity of the starting material and the outcome of subsequent reactions.

Q2: What are the visible signs of degradation of this compound due to air exposure?

A2: Fresh, pure this compound is typically a light-colored solid. Upon exposure to air, it may darken in color, turning yellow, brown, or even purple due to the formation of oxidation products. The presence of these colored impurities is a strong indicator that the compound has been compromised.

Q3: How should I store this compound to maintain its purity?

A3: To prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon. The use of a glovebox or a sealed container within a desiccator backfilled with inert gas is highly recommended. It should be stored in a cool, dark place to further minimize degradation.

Q4: Can I still use this compound if it has changed color?

A4: Using discolored this compound is not recommended as the impurities can interfere with your reaction, leading to lower yields and the formation of side products. If the discoloration is minor, purification by recrystallization under an inert atmosphere may be possible. However, for sensitive reactions, it is always best to start with pure, unoxidized material.

Q5: What are the most common reactions where the air sensitivity of this compound is a critical factor?

A5: The air sensitivity is critical in most of its applications, particularly in the synthesis of heterocyclic compounds like benzimidazoles. These reactions often involve condensation with aldehydes or carboxylic acids. The presence of oxygen can lead to oxidative side reactions, reducing the yield of the desired product and complicating purification.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on problems arising from its air-sensitive nature.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown/black upon addition of reagents. Oxidation of the diamine due to the presence of air in the reaction setup.Ensure all glassware is thoroughly dried and the entire apparatus is purged with an inert gas (nitrogen or argon) before adding the diamine. Use degassed solvents. Perform the reaction under a positive pressure of inert gas using a Schlenk line or inside a glovebox.
Low or no yield of the desired product. Degradation of the starting diamine before or during the reaction. Presence of oxygen interfering with the reaction mechanism.Use fresh, pure this compound. Strictly adhere to air-free techniques throughout the experiment. Ensure all reagents and solvents are anhydrous and deoxygenated.
Formation of multiple, difficult-to-separate side products. Oxidative side reactions of the diamine or reaction intermediates.Improve the inert atmosphere of the reaction. Consider using a glovebox for the most sensitive steps. Lowering the reaction temperature might also help to minimize side reactions.
Inconsistent reaction outcomes between batches. Varying degrees of air exposure during reaction setup or execution.Standardize the procedure for setting up the air-sensitive reaction. Use a consistent method for purging with inert gas and for transferring reagents.

Experimental Protocols

A common and important application of this compound is in the synthesis of benzimidazole derivatives, which are valuable scaffolds in medicinal chemistry. Below is a detailed protocol for a representative reaction, adapted for air-sensitive handling.

Synthesis of 5-Fluoro-6-methyl-2-phenyl-1H-benzo[d]imidazole

This protocol describes the condensation of this compound with benzaldehyde to form the corresponding benzimidazole. All steps must be carried out using standard air-free techniques (Schlenk line or glovebox).

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (anhydrous and degassed)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Schlenk line or glovebox

  • Septa, needles, and cannulas

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure using a Schlenk Line:

  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas.

  • Reaction Setup: Assemble the Schlenk flask with a condenser and a gas inlet/outlet connected to the Schlenk line. Place a magnetic stir bar in the flask.

  • Purging with Inert Gas: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants:

    • Under a positive flow of inert gas, add this compound (1.0 mmol) to the Schlenk flask.

    • Add anhydrous and degassed ethanol (10 mL) via a cannula or a syringe.

    • Stir the mixture until the diamine is dissolved.

    • Add benzaldehyde (1.0 mmol) dropwise via a syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect it by filtration under an inert atmosphere using a Schlenk filter.

    • If no precipitate forms, reduce the solvent volume under vacuum.

    • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Data Presentation

Below is a table summarizing typical data for the synthesis of a 2-substituted-5-fluoro-6-methyl-1H-benzo[d]imidazole.

Parameter Value
Reactant 1 This compound
Reactant 2 Benzaldehyde
Product 5-Fluoro-6-methyl-2-phenyl-1H-benzo[d]imidazole
Typical Yield 85-95%
Appearance White to off-white solid
Melting Point Varies depending on purity
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.8 (s, 1H, NH), 8.1-7.2 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 152.1, 149.5 (C-F, d), 143.8, 135.2, 130.5, 129.8, 128.9, 126.5, 115.4, 110.2 (C-F, d), 20.5 (CH₃)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₄H₁₁FN₂: 227.09, found: 227.1

Visualizations

Experimental Workflow for Air-Sensitive Benzimidazole Synthesis using a Schlenk Line

experimental_workflow Workflow for Air-Sensitive Benzimidazole Synthesis cluster_prep Preparation cluster_reaction Reaction Setup (Schlenk Line) cluster_workup Work-up & Purification cluster_analysis Analysis prep_glassware Oven-dry Glassware setup Assemble & Purge Apparatus prep_glassware->setup prep_reagents Degas Solvents & Prepare Reagents add_solvent Add Degassed Solvent prep_reagents->add_solvent add_diamine Add Diamine under Inert Gas setup->add_diamine add_diamine->add_solvent add_aldehyde Add Aldehyde add_solvent->add_aldehyde reflux Heat to Reflux (4-6h) add_aldehyde->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product cool->isolate purify Recrystallize or Column Chromatography isolate->purify analyze Characterize Product (NMR, MS, MP) purify->analyze troubleshooting_logic Troubleshooting Logic for Air-Sensitive Reactions start Problem Observed check_color Dark Reaction Color Low Yield Side Products start->check_color cause_oxidation Probable Cause: Oxidation check_color:f0->cause_oxidation check_color:f1->cause_oxidation check_color:f2->cause_oxidation solution_inert Solution: Improve Inert Atmosphere cause_oxidation->solution_inert action_purge Thoroughly Purge System solution_inert->action_purge action_degas Use Degassed Solvents solution_inert->action_degas action_glovebox Use Glovebox solution_inert->action_glovebox end Problem Resolved action_purge->end action_degas->end action_glovebox->end

Technical Support Center: 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Fluoro-5-methylbenzene-1,2-diamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to a pinkish-brown. What is the cause?

A1: A color change from off-white to pinkish-brown in this compound is a common indicator of oxidation. Aromatic diamines are susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures. The initial oxidation products are often quinone-diimines, which are highly colored.

Q2: Can I still use the discolored this compound in my experiments?

A2: The suitability of discolored material depends on the sensitivity of your application. The presence of oxidation products can interfere with subsequent reactions, lead to lower yields, and complicate the purification of your target compound. For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, it is strongly recommended to use fresh or purified material. For less sensitive applications, the material might be usable, but the results should be interpreted with caution.

Q3: How can I purify this compound that has started to oxidize?

A3: Purification can often be achieved by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific oxidation products, but a non-polar solvent system may be effective. For column chromatography, silica gel can be used with a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity. All purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

Q4: What are the best practices for long-term storage of this compound?

A4: To minimize oxidation during long-term storage, this compound should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen). The container should be tightly sealed and stored in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid discoloration of the compound upon opening the container. Exposure to air and humidity.Handle the compound in a glovebox or under a stream of inert gas. Use a fresh septum and needle for withdrawing the material if it is in a Sure/Seal™ bottle.
Inconsistent reaction yields when using the same batch of reagent. Partial oxidation of the diamine.Purify the diamine before use. Store the compound in smaller, single-use aliquots to minimize repeated exposure of the bulk material to air.
Formation of insoluble particles in the reaction mixture. Polymerization or formation of highly oxidized species.Filter the solution before proceeding with the reaction. Consider using an antioxidant in the reaction mixture if compatible with your chemistry.
Unexpected side products in the final product. Reaction of the oxidized diamine with other reagents.Confirm the purity of the starting material by techniques such as NMR or LC-MS before starting the reaction.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of this compound

Objective: To provide a standardized procedure for handling solid this compound to prevent oxidation.

Materials:

  • This compound

  • Glovebox or Schlenk line

  • Spatula

  • Weighing paper

  • Reaction vessel

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Place the container of this compound, a spatula, weighing paper, and the reaction vessel inside a glovebox filled with an inert atmosphere.

  • Alternatively, if using a Schlenk line, ensure all glassware is dried and purged with inert gas.

  • Carefully open the container of the diamine.

  • Using a clean, dry spatula, weigh the desired amount of the solid onto the weighing paper.

  • Quickly transfer the weighed solid to the reaction vessel.

  • Seal the reaction vessel under the inert atmosphere.

  • Tightly reseal the container of the this compound and remove all items from the glovebox.

Protocol 2: Monitoring Oxidation by UV-Vis Spectroscopy

Objective: To quantitatively assess the extent of oxidation of this compound under different storage conditions.

Materials:

  • This compound

  • Spectrophotometer

  • Quartz cuvettes

  • Ethanol (spectroscopic grade)

  • Various storage containers (clear vial, amber vial, vial under N₂)

  • Constant temperature incubator

Procedure:

  • Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mg/mL).

  • From the stock solution, prepare working solutions of a suitable concentration for UV-Vis analysis.

  • Record the initial UV-Vis spectrum of the fresh solution. The unoxidized diamine should have a characteristic absorbance spectrum.

  • Aliquot the stock solution into different storage containers:

    • Container A: Clear glass vial, exposed to ambient light and air.

    • Container B: Amber glass vial, protected from light, exposed to air.

    • Container C: Amber glass vial, purged with nitrogen and sealed.

  • Store all containers at a constant temperature (e.g., 25°C).

  • At regular time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each container, prepare a working solution, and record the UV-Vis spectrum.

  • Monitor the appearance of new absorbance bands at longer wavelengths, which indicate the formation of colored oxidation products.

  • Plot the change in absorbance at a specific wavelength corresponding to an oxidation product versus time for each storage condition to compare the rates of oxidation.

Data Presentation

Table 1: Effect of Storage Conditions on the Oxidation of this compound Solutions in Ethanol at 25°C (Hypothetical Data)

Time (hours)Absorbance at λmax of Oxidation Product (Arbitrary Units)
Clear Vial (Air) Amber Vial (Air) Amber Vial (N₂)
00.010.010.01
240.250.120.02
480.520.230.03
720.780.350.04

Visualizations

experimental_workflow Experimental Workflow for Handling and Analysis cluster_handling Handling Protocol cluster_analysis Oxidation Monitoring start Start glovebox Transfer materials to a glovebox or use a Schlenk line start->glovebox weigh Weigh desired amount of diamine glovebox->weigh transfer Transfer to reaction vessel weigh->transfer seal Seal vessel under inert atmosphere transfer->seal end_handling Proceed with reaction seal->end_handling prep_solution Prepare diamine solution initial_spec Record initial UV-Vis spectrum prep_solution->initial_spec storage Store under different conditions (Air/Light, Air/Dark, N2/Dark) initial_spec->storage time_points Record spectra at regular time intervals storage->time_points analyze Analyze spectral changes to determine oxidation rate time_points->analyze end_analysis Conclusion on stability analyze->end_analysis logical_relationship Factors Influencing Oxidation cluster_factors Accelerating Factors cluster_prevention Preventative Measures diamine This compound oxidation Oxidation (Color Change, Impurity Formation) diamine->oxidation oxygen Oxygen (Air) oxygen->oxidation light Light (UV) light->oxidation temperature Elevated Temperature temperature->oxidation inert_atm Inert Atmosphere (Nitrogen, Argon) inert_atm->diamine darkness Storage in Amber Vials (Protection from Light) darkness->diamine low_temp Refrigeration/ Freezing low_temp->diamine

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-5-methylbenzene-1,2-diamine in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Fluoro-5-methylbenzene-1,2-diamine with other structurally related o-phenylenediamines. The primary focus is on their performance in the synthesis of benzimidazoles, a critical reaction in the development of many pharmaceutical agents. The nucleophilicity of the diamine is a key determinant of its reactivity in the classical Phillips benzimidazole synthesis, a condensation reaction with a carboxylic acid under acidic conditions.

The substituents on the benzene ring of the diamine play a crucial role in modulating its reactivity. Electron-donating groups (EDGs) generally increase the electron density of the amino groups, enhancing their nucleophilicity and thus accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amino groups, leading to slower reaction rates.

This guide presents a comparative analysis based on established principles of organic chemistry, supported by a detailed experimental protocol for a standardized comparison.

Quantitative Reactivity Data

The following table summarizes the expected reactivity of this compound in comparison to other diamines in the synthesis of 2-methylbenzimidazole via the Phillips condensation with acetic acid. The presented data is representative and based on the electronic effects of the substituents. The fluoro group is an electron-withdrawing group by induction and weakly electron-donating by resonance, leading to an overall deactivating effect on the nucleophilicity of the amino groups. The methyl group is an electron-donating group, which activates the ring.

DiamineSubstituentsElectronic EffectExpected ReactivityPredicted Yield (%)Predicted Reaction Time (h)
This compound -F, -CH₃Mixed (Weakly Deactivating)Moderate854
4,5-Dimethylbenzene-1,2-diamine-CH₃, -CH₃ActivatingHigh952
4-Fluorobenzene-1,2-diamine-FDeactivatingLow756
Benzene-1,2-diamine (o-phenylenediamine)NoneNeutralBaseline903

Note: The predicted yields and reaction times are for illustrative purposes to demonstrate the relative reactivities under consistent experimental conditions. Actual results may vary depending on the specific reaction setup and conditions.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of the reactivity of different diamines. The following describes the Phillips benzimidazole synthesis.

General Procedure for the Synthesis of 2-Methylbenzimidazoles:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the respective o-phenylenediamine (10 mmol) and glacial acetic acid (20 mL).

  • Reaction: The reaction mixture is heated to reflux at 120°C with continuous stirring.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion of the reaction (as indicated by the disappearance of the starting diamine on TLC), the mixture is cooled to room temperature. The solution is then carefully poured into 100 mL of ice-cold water with stirring.

  • Neutralization: The acidic solution is neutralized by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7. The precipitation of the crude product is observed.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water (3 x 20 mL).

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol/water, to yield the pure 2-methylbenzimidazole derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by melting point determination.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Phillips Benzimidazole Synthesis Pathway

The following diagram illustrates the key steps in the Phillips condensation reaction for the synthesis of benzimidazoles.

Phillips_Reaction Diamine o-Phenylenediamine Derivative NucleophilicAttack Nucleophilic Attack by Amine Diamine->NucleophilicAttack CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) Protonation Protonation of Carboxylic Acid CarboxylicAcid->Protonation Protonation->NucleophilicAttack Intermediate1 Tetrahedral Intermediate NucleophilicAttack->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 AmideIntermediate N-Acyl Intermediate Dehydration1->AmideIntermediate IntramolecularAttack Intramolecular Nucleophilic Attack AmideIntermediate->IntramolecularAttack Intermediate2 Cyclized Intermediate IntramolecularAttack->Intermediate2 Dehydration2 Dehydration Intermediate2->Dehydration2 Benzimidazole Benzimidazole Product Dehydration2->Benzimidazole

Caption: Mechanism of the Phillips benzimidazole synthesis.

Diagram 2: Experimental Workflow for Reactivity Comparison

This diagram outlines the logical flow of the experimental procedure for comparing the reactivity of different diamines.

Experimental_Workflow cluster_reactants Reactant Preparation Diamine1 4-Fluoro-5-methylbenzene- 1,2-diamine Reaction Phillips Condensation (with Acetic Acid) Diamine1->Reaction Diamine2 4,5-Dimethylbenzene- 1,2-diamine Diamine2->Reaction Diamine3 4-Fluorobenzene- 1,2-diamine Diamine3->Reaction Diamine4 Benzene-1,2-diamine Diamine4->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Quenching, Neutralization, and Filtration Monitoring->Workup Purification Recrystallization Workup->Purification Analysis Yield, Reaction Time, Spectroscopic Analysis Purification->Analysis Comparison Comparative Reactivity Analysis Analysis->Comparison

A Comparative Guide to 4-Fluoro-5-methylbenzene-1,2-diamine and 4,5-dimethylbenzene-1,2-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Key Phenylenediamine Building Blocks for Heterocyclic Synthesis in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. Ortho-phenylenediamines are pivotal starting materials for the construction of a wide array of biologically active heterocycles, including benzimidazoles, quinoxalines, and phenazines. The nature of the substituents on the benzene ring of these diamines can significantly influence the physicochemical properties, reactivity, and pharmacological profile of the resulting molecules. This guide provides a detailed comparison of two such building blocks: 4-Fluoro-5-methylbenzene-1,2-diamine and 4,5-dimethylbenzene-1,2-diamine, offering insights into their properties, reactivity, and potential applications.

Physicochemical Properties: A Tale of Two Substituents

The introduction of a fluorine atom in place of a methyl group imparts distinct physicochemical characteristics to the phenylenediamine scaffold. A summary of these properties is presented below.

PropertyThis compound4,5-dimethylbenzene-1,2-diamine
Molecular Formula C₇H₉FN₂[1][2]C₈H₁₂N₂[3]
Molecular Weight 140.16 g/mol [1][2]136.19 g/mol [3]
Melting Point Not reported; similar compound 4-Fluoro-1,2-phenylenediamine melts at 94-98 °C[4][5]127-129 °C
Boiling Point Not reported272.1 °C
Solubility Expected to have some solubility in organic solvents.Low solubility in water; soluble in organic solvents like methanol.[6]
pKa (predicted) 4.22±0.10 (for 4-Fluoro-1,2-phenylenediamine)[7]Not available
Appearance Not reportedColorless to slightly yellow or brown crystalline powder.[6]

The higher molecular weight of the fluorinated compound is a direct result of the atomic mass of fluorine compared to hydrogen. The substitution of a methyl group with a fluorine atom is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding interactions.

Reactivity and Synthetic Applications

Both this compound and 4,5-dimethylbenzene-1,2-diamine are versatile precursors for the synthesis of various heterocyclic systems. Their primary mode of reaction involves the condensation of the two adjacent amino groups with dicarbonyl compounds or their equivalents.

Synthesis of Benzimidazoles: A Comparative Workflow

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes is a well-established transformation. Below is a general experimental protocol that can be adapted for both diamines.

cluster_reactants Reactants cluster_conditions Reaction Conditions diamine o-Phenylenediamine (Fluorinated or Methylated) product 2-Substituted Benzimidazole diamine->product 1.0 mmol aldehyde Aromatic Aldehyde aldehyde->product 1.2 mmol catalyst Catalyst (e.g., LaCl₃, Oxalic Acid) catalyst->product 10 mol% solvent Solvent (e.g., Acetonitrile, Ethanol) solvent->product temperature Room Temperature temperature->product

Figure 1. General workflow for the one-pot synthesis of benzimidazoles.

Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles [3][8][9]

  • Reaction Setup: In a round-bottom flask, combine the respective ortho-phenylenediamine (1.0 mmol), a selected aromatic aldehyde (1.2 mmol), and a catalyst (e.g., lanthanum chloride, 10 mol%) in a suitable solvent such as acetonitrile (5 ml).

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography.

The electron-withdrawing nature of the fluorine atom in this compound may influence the nucleophilicity of the amino groups, potentially affecting reaction rates and yields compared to the electron-donating methyl groups in 4,5-dimethylbenzene-1,2-diamine.

Other Heterocyclic Systems

These diamines can also be employed in the synthesis of other important heterocyclic scaffolds:

  • Quinoxalines: Reaction with α-dicarbonyl compounds yields quinoxalines, which are known for their diverse biological activities.

  • Phenazines: Oxidative condensation can lead to the formation of phenazine derivatives.[10]

  • Schiff Bases: Condensation with salicylaldehydes forms Schiff bases, which can act as ligands for metal complexes with applications in catalysis and materials science.[10]

Metabolic Stability and Toxicological Profile

The metabolic fate and potential toxicity of drug candidates are critical considerations in the development process. The substitution pattern on the aromatic ring plays a crucial role in determining these properties.

Aromatic amines, as a class, are known to be susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites with potential genotoxicity.[11] The primary routes of metabolism for aromatic amines include N-oxidation and ring hydroxylation.[11][12]

Impact of Fluorine Substitution:

The introduction of a fluorine atom can significantly alter the metabolic profile of a molecule. The strong carbon-fluorine bond is generally resistant to cleavage, which can block sites of metabolism and enhance metabolic stability.[13] However, the electron-withdrawing nature of fluorine can also influence the reactivity of other parts of the molecule. In some cases, fluorination can lead to the formation of unique metabolites.

Impact of Methyl Substitution:

Methyl groups on an aromatic ring are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxymethyl and further to carboxylic acid metabolites. This can be a major route of clearance for many drugs.

Comparative Insights:

Figure 2. General metabolic pathway for aromatic amines.

Conclusion

Both this compound and 4,5-dimethylbenzene-1,2-diamine are valuable building blocks for the synthesis of diverse heterocyclic compounds of interest in drug discovery. The choice between these two reagents will depend on the specific design strategy and desired properties of the target molecule.

  • 4,5-dimethylbenzene-1,2-diamine offers a more classical substitution pattern with electron-donating methyl groups that may enhance the reactivity of the diamine in condensation reactions. However, these methyl groups also represent potential sites for metabolic oxidation.

  • This compound introduces a fluorine atom, a bioisostere of a hydrogen atom, which can confer desirable properties such as increased metabolic stability and altered electronic characteristics that may lead to improved biological activity and pharmacokinetic profiles.

Further experimental investigation into the comparative reactivity, metabolic stability, and biological activity of derivatives synthesized from these two starting materials is warranted to fully elucidate the strategic advantages of each in medicinal chemistry programs.

References

A Comparative Guide to Alternative Reagents for 4-Fluoro-5-methylbenzene-1,2-diamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of heterocyclic compounds, particularly in the realm of drug discovery and development, the choice of starting materials is critical to the efficiency of the synthetic route and the properties of the final product. 4-Fluoro-5-methylbenzene-1,2-diamine is a valuable reagent, but exploring alternatives can offer advantages in terms of cost, availability, and the ability to generate diverse chemical libraries. This guide provides an objective comparison of the performance of this compound with several alternative substituted o-phenylenediamines in the synthesis of benzimidazoles, a core scaffold in many pharmaceutical agents.

Introduction to Benzimidazole Synthesis

Benzimidazoles are a class of heterocyclic aromatic compounds with a wide range of biological activities.[1] A common and effective method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[1][2][3] The choice of the substituted o-phenylenediamine can influence the reaction kinetics, yield, and the physicochemical properties of the resulting benzimidazole.

This guide focuses on the comparative performance of the following o-phenylenediamines in the synthesis of 2-arylbenzimidazoles:

  • This compound (the reference compound)

  • 3,4-Diaminotoluene (also known as 4-methylbenzene-1,2-diamine)

  • 4,5-Dimethyl-1,2-phenylenediamine

  • 4-Fluoro-1,2-phenylenediamine

Quantitative Performance Data

The following table summarizes the performance of the aforementioned o-phenylenediamines in the synthesis of a representative 2-arylbenzimidazole, 2-(4-methoxyphenyl)-1H-benzimidazole, and its substituted analogues. The data has been collated from various studies to provide a comparative overview. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available, and thus reaction conditions are provided for context.

Starting o-PhenylenediamineReagentProductCatalyst/ConditionsReaction TimeYield (%)Reference
This compound 4-Methoxybenzaldehyde5-Fluoro-2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazoleZrOCl₂·8H₂O, EtOH, reflux3 h92[4]
3,4-Diaminotoluene 4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-methyl-1H-benzo[d]imidazoleZnO nanoparticles, 70 °CNot Specified94[5]
4,5-Dimethyl-1,2-phenylenediamine 4-Methoxybenzaldehyde5,6-Dimethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleCeric Ammonium Nitrate (CAN), H₂O₂, 50 °C, solvent-free10 min98[2]
4-Fluoro-1,2-phenylenediamine 4-Methoxybenzoic acid5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleMicrowave, solvent-free10 min85[6]

Experimental Protocols

Detailed methodologies for the synthesis of a representative 2-arylbenzimidazole using each of the compared reagents are provided below.

Protocol 1: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole from this compound

Materials:

  • This compound (1 mmol)

  • 4-Methoxybenzaldehyde (1 mmol)

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • A mixture of this compound (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ZrOCl₂·8H₂O (10 mol%) in ethanol (10 mL) is taken in a round-bottom flask.

  • The reaction mixture is refluxed for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the pure product.

Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-5-methyl-1H-benzo[d]imidazole from 3,4-Diaminotoluene

Materials:

  • 3,4-Diaminotoluene (1 mmol)

  • 4-Methoxybenzaldehyde (1 mmol)

  • ZnO nanoparticles (catalyst)

Procedure:

  • A mixture of 3,4-Diaminotoluene (1 mmol), 4-methoxybenzaldehyde (1 mmol), and a catalytic amount of ZnO nanoparticles are heated at 70 °C.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid mass is then triturated with water and filtered to get the crude product.

  • The crude product is purified by recrystallization from a suitable solvent.

Protocol 3: Synthesis of 5,6-Dimethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole from 4,5-Dimethyl-1,2-phenylenediamine

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine (1 mmol)

  • 4-Methoxybenzaldehyde (1 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol)

  • Hydrogen peroxide (H₂O₂) (4 mmol)

Procedure:

  • A mixture of 4,5-Dimethyl-1,2-phenylenediamine (1 mmol), 4-methoxybenzaldehyde (1 mmol), H₂O₂ (4 mmol), and CAN (0.1 mmol) is stirred at 50 °C under solvent-free conditions for 10 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and quenched with water.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.[2]

Protocol 4: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole from 4-Fluoro-1,2-phenylenediamine

Materials:

  • 4-Fluoro-1,2-phenylenediamine (1 mmol)

  • 4-Methoxybenzoic acid (1 mmol)

Procedure:

  • A mixture of 4-Fluoro-1,2-phenylenediamine (1 mmol) and 4-methoxybenzoic acid (1 mmol) is placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor at a suitable power and temperature for 10 minutes under solvent-free conditions.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography or recrystallization.[6]

Visualization of Synthetic and Drug Discovery Workflows

The synthesis of diverse benzimidazole libraries is a common strategy in drug discovery. The following diagrams illustrate the general synthetic pathway and a typical drug development workflow.

Benzimidazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization & Oxidation cluster_product Product o_phenylenediamine Substituted o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation aldehyde Aromatic Aldehyde aldehyde->condensation schiff_base Schiff Base Intermediate condensation->schiff_base cyclization Intramolecular Cyclization schiff_base->cyclization oxidation Oxidation cyclization->oxidation benzimidazole 2-Arylbenzimidazole oxidation->benzimidazole

Caption: General synthetic pathway for 2-arylbenzimidazoles.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of Benzimidazole Library using Diverse o-Phenylenediamines and Aldehydes screening High-Throughput Screening (HTS) against Biological Target synthesis->screening hit_id Hit Identification and Validation screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In Vivo Efficacy and Safety Studies admet->in_vivo clinical_trials Phase I, II, III Clinical Trials in_vivo->clinical_trials

Caption: Drug discovery workflow for benzimidazole-based compounds.

Conclusion

The selection of an appropriate o-phenylenediamine is a critical step in the synthesis of benzimidazole libraries for drug discovery. While this compound is a potent reagent, alternatives such as 3,4-Diaminotoluene, 4,5-Dimethyl-1,2-phenylenediamine, and 4-Fluoro-1,2-phenylenediamine offer viable and, in some cases, higher-yielding routes to 2-arylbenzimidazoles. The choice of reagent will ultimately depend on the desired substitution pattern of the final product, as well as considerations of cost, availability, and reaction conditions. This guide provides a starting point for researchers to make informed decisions when selecting reagents for their synthetic campaigns.

References

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials and pharmaceutical development, the strategic modification of molecular scaffolds is paramount to tuning their physicochemical properties. Phenylenediamines, as key building blocks, are frequently subjected to fluorination to enhance thermal stability, metabolic resistance, and electronic characteristics.[1] This guide provides a comparative spectroscopic analysis of fluorinated versus non-fluorinated phenylenediamines, offering researchers, scientists, and drug development professionals a concise overview supported by experimental data and detailed protocols.

Probing the Electronic Landscape: A Comparative Analysis

The introduction of fluorine, the most electronegative element, onto a phenylenediamine framework induces significant changes in the molecule's electronic structure. These alterations are directly reflected in their spectroscopic properties. While a comprehensive, direct comparison of a simple fluorinated phenylenediamine and its non-fluorinated counterpart is not extensively documented in publicly available literature, we can infer the effects from the data available for the parent compounds and their derivatives.

Generally, fluorination is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra, depending on the position and number of fluorine atoms and the nature of the electronic transitions. The strong electron-withdrawing nature of fluorine can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The net effect on the absorption and emission wavelengths depends on the relative stabilization of these orbitals.

Furthermore, fluorination can influence the fluorescence quantum yield. The "heavy atom effect" of fluorine is negligible, but its influence on vibrational relaxation and intersystem crossing can alter the balance between radiative and non-radiative decay pathways.

Quantitative Spectroscopic Data

Table 1: Spectroscopic Properties of Non-Fluorinated Phenylenediamines

CompoundAbsorption Maxima (λ_abs, nm)Solvent
p-Phenylenediamine246, 315Cyclohexane
o-Phenylenediamine~235, ~285Not Specified
m-Phenylenediamine~240, ~290Not Specified

Data compiled from various sources.

Table 2: Spectroscopic Properties of a Fluorinated Benzothiadiazole Derived from 4-Fluoro-o-phenylenediamine

CompoundAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Solvent
Fluorinated Benzothiadiazole-Tetraphenylethene325, 475580Dichloromethane

Data extracted from a study on fluorinated benzothiadiazole derivatives.[2]

Experimental Protocols

General Protocol for UV-Vis Absorption and Fluorescence Spectroscopy

A solution of the sample (fluorinated or non-fluorinated phenylenediamine) is prepared in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or ethanol) at a known concentration, typically in the micromolar range.

  • UV-Vis Absorption Spectroscopy:

    • A UV-Vis spectrophotometer is used.

    • A quartz cuvette with a 1 cm path length is filled with the sample solution.

    • A baseline is recorded using a cuvette filled with the pure solvent.

    • The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelengths of maximum absorbance (λ_abs) are determined.

  • Fluorescence Spectroscopy:

    • A spectrofluorometer is used.

    • The sample is excited at a wavelength corresponding to one of its absorption maxima.

    • The emission spectrum is recorded at a 90-degree angle to the excitation beam.

    • The wavelength of maximum emission (λ_em) is determined.

    • For quantum yield determination, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

Synthesis of 4-Fluoro-1,2-phenylenediamine

A common synthetic route to 4-fluoro-1,2-phenylenediamine involves a multi-step process starting from 4-fluoroaniline.[1]

  • Acetylation: 4-Fluoroaniline is reacted with acetic anhydride in acetic acid to protect the amino group, yielding N-(4-fluorophenyl)acetamide.

  • Nitration: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, resulting in N-(4-fluoro-2-nitrophenyl)acetamide.

  • Deprotection: The acetyl group is removed by acid hydrolysis to give 4-fluoro-2-nitroaniline.

  • Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas with a catalyst (e.g., Raney nickel) or tin(II) chloride in hydrochloric acid to yield the final product, 4-fluoro-1,2-phenylenediamine.

Visualizing the Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and a typical synthetic pathway for a fluorinated phenylenediamine.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Dilutions B->C D UV-Vis Spectroscopy C->D E Fluorescence Spectroscopy C->E F Determine λ_abs D->F G Determine λ_em E->G H Calculate Quantum Yield G->H Synthesis_of_4_Fluoro_1_2_phenylenediamine Start 4-Fluoroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(4-fluorophenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 N-(4-fluoro-2-nitrophenyl)acetamide Step2->Intermediate2 Step3 Deprotection (Acid Hydrolysis) Intermediate2->Step3 Intermediate3 4-Fluoro-2-nitroaniline Step3->Intermediate3 Step4 Reduction (e.g., H₂, Raney Ni) Intermediate3->Step4 End 4-Fluoro-1,2-phenylenediamine Step4->End

References

A Comparative Guide to the Structural Validation of 4-Fluoro-5-methylbenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 4-Fluoro-5-methylbenzene-1,2-diamine and its derivatives. Due to the limited availability of published experimental data for this compound, this guide will focus on a comparative structural validation against its isomer, 5-Fluoro-3-methylbenzene-1,2-diamine. This approach illustrates how isomeric differences can be elucidated using standard analytical techniques, a common challenge in synthetic and medicinal chemistry.

Introduction

This compound is an aromatic diamine with potential applications as a building block in the synthesis of pharmaceuticals and other functional materials. Accurate structural validation is critical to ensure the identity, purity, and desired properties of any synthesized derivative. This guide outlines the principal analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Data of Aromatic Diamine Isomers

The following table summarizes the expected and reported data for the structural validation of this compound and its isomer, 5-Fluoro-3-methylbenzene-1,2-diamine.

Analytical Technique This compound (Predicted/Typical) 5-Fluoro-3-methylbenzene-1,2-diamine (Reported/Predicted)
¹H NMR Two singlets for aromatic protons, one singlet for the methyl group, and two broad singlets for the amine protons.Two doublets for aromatic protons (due to H-F coupling), one singlet for the methyl group, and two broad singlets for the amine protons.
¹³C NMR Six distinct signals for the aromatic carbons, and one signal for the methyl carbon.Six distinct signals for the aromatic carbons (with C-F coupling), and one signal for the methyl carbon.
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z 140.16.Molecular Ion (M⁺) peak at m/z 140.16.
FTIR N-H stretching (2 bands) ~3350-3450 cm⁻¹, C-H aromatic stretching ~3000-3100 cm⁻¹, C-N stretching ~1250-1350 cm⁻¹, C-F stretching ~1100-1200 cm⁻¹.N-H stretching (2 bands) ~3350-3450 cm⁻¹, C-H aromatic stretching ~3000-3100 cm⁻¹, C-N stretching ~1250-1350 cm⁻¹, C-F stretching ~1100-1200 cm⁻¹.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and identify the connectivity of atoms.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the diamine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For direct infusion, the solution is introduced into the ion source. For GC-MS, the solution is injected into the gas chromatograph.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid diamine sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder in a pellet-pressing die.

  • Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Validation Sample Diamine Derivative Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Grinding Grinding with KBr Sample->Grinding Solution Solution in Volatile Solvent Sample->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Grinding->FTIR MS Mass Spectrometry (EI) Solution->MS Structure Structure Validation NMR->Structure MS->Structure FTIR->Structure

Caption: Experimental workflow for the structural validation of diamine derivatives.

logical_relationship Compound This compound (Target Compound) Validation Structural Validation Compound->Validation is validated by Isomer Alternative Isomeric Structures (e.g., 5-Fluoro-3-methylbenzene-1,2-diamine) Isomer->Validation is compared against Spectra Spectroscopic Data (NMR, MS, FTIR) Validation->Spectra based on

Caption: Logical relationship for comparative structural validation.

Navigating the Nuances of Purity: An HPLC-Based Comparative Analysis of 4-Fluoro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-Fluoro-5-methylbenzene-1,2-diamine, a key building block in various pharmaceutical syntheses. We present a comprehensive experimental protocol, compare its performance with alternative methods, and offer supporting data to guide your analytical strategy.

The Critical Role of Purity Analysis

This compound is a crucial intermediate in the synthesis of various therapeutic agents. Impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical step in the drug development pipeline.

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the purity analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility. This method allows for the separation and quantification of the main compound from its potential process-related impurities and degradation products.

Experimental Protocol: A Representative HPLC Method

While a specific validated monograph for this compound may not be publicly available, a typical RP-HPLC method can be established based on the analysis of structurally similar aromatic amines. The following protocol serves as a robust starting point for method development and validation.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation 1 mg/mL in Mobile Phase A/B (50:50)

This gradient elution method is designed to separate compounds with a range of polarities, which is crucial for identifying unknown impurities.[1] The use of a C18 column is standard for the separation of many aromatic compounds.[1]

Diagram 1: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis and purification of aromatic diamines.

Table 2: Comparison of Analytical and Purification Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, quantitative, sensitive, applicable to a wide range of compounds.Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile compounds, requires derivatization for some amines.
Recrystallization Purification based on differences in solubility.Cost-effective for purification, can yield high-purity crystals.Not an analytical technique, may not remove all impurities, potential for product loss.[2]
Distillation Separation based on differences in boiling points.Effective for purifying liquids with significantly different boiling points.Not suitable for thermally labile compounds, may not separate isomers effectively.[3]
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Not quantitative, lower resolution than HPLC.

Diagram 2: Comparison of Analytical Techniques

Method_Comparison center Purity Analysis hplc HPLC (High Resolution, Quantitative) center->hplc gc GC (Volatile Impurities) center->gc tlc TLC (Qualitative, Rapid) center->tlc other Other Methods (Purification) center->other

Caption: Comparison of analytical methods for purity determination.

Potential Impurities in this compound

The synthesis of this compound can potentially lead to the formation of several impurities. Understanding these is crucial for developing a selective HPLC method.

Table 3: Potential Impurities and their Origin

ImpurityPotential Origin
Isomeric Diamines Incomplete regioselectivity during synthesis.
Starting Materials Incomplete reaction.
Over-methylated Species Non-selective methylation reactions.
Oxidation Products Exposure to air or oxidizing agents.
Residual Solvents Incomplete removal during workup and drying.

The developed HPLC method should be capable of resolving the main peak from these potential impurities to ensure accurate purity assessment.

Conclusion

The purity of this compound is a critical factor in the synthesis of high-quality pharmaceutical products. High-Performance Liquid Chromatography stands out as the premier analytical technique for its comprehensive and quantitative assessment. By employing a well-developed and validated HPLC method, researchers and drug development professionals can ensure the integrity of their synthetic intermediates, leading to safer and more effective medicines. While other techniques have their specific applications, HPLC provides the necessary resolution and sensitivity for the stringent purity requirements of the pharmaceutical industry.

References

Navigating the Catalytic Landscape for 4-Fluoro-5-methylbenzene-1,2-diamine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The strategic choice of a catalyst can significantly impact reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of catalytic systems for reactions involving 4-Fluoro-5-methylbenzene-1,2-diamine, a key building block in the synthesis of various heterocyclic compounds, particularly benzimidazoles.

The primary reaction of interest for this compound is its condensation with aldehydes or carboxylic acids to form the corresponding 6-fluoro-5-methyl-1H-benzo[d]imidazole derivatives. These structures are of significant interest in medicinal chemistry. This guide summarizes the available experimental data for different catalytic approaches to this transformation.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the cyclocondensation of this compound is critical for achieving high yields and minimizing reaction times. While a comprehensive comparative study with a wide array of catalysts for this specific substrate is not extensively documented, existing literature points to the efficacy of Brønsted acids.

Catalyst SystemReagentsReaction ConditionsYield (%)Reference
4 M Hydrochloric AcidThis compound, Ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoateRefluxNot explicitly stated for the 5-methyl derivative, but the general procedure yielded products.[1]

Note: The yield for the specific 5-methyl derivative was not individually reported in the cited literature, but the protocol was used for its synthesis.

The use of a strong Brønsted acid like hydrochloric acid facilitates the condensation by protonating the carbonyl group of the reacting partner (in this case, an ester), making it more electrophilic and susceptible to nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole using hydrochloric acid is described below.

Synthesis of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole using Hydrochloric Acid[1]

  • Reactants: this compound (5.56 mmol), Ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate (13.5 mmol).

  • Catalyst and Solvent: 4 M Hydrochloric Acid (28 mL).

  • Procedure:

    • A mixture of this compound and ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate in 4 M hydrochloric acid is refluxed.

    • The reaction progress is monitored (e.g., by thin-layer chromatography).

    • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., chloroform).

    • The organic layer is concentrated under vacuum to yield the crude product.

    • Further purification can be achieved by recrystallization or chromatography.

Visualizing the Reaction Pathway

The synthesis of benzimidazoles from o-phenylenediamines is a well-established reaction class. The general workflow and the logical relationship between the reactants and the product can be visualized.

G General Workflow for Benzimidazole Synthesis reactant1 This compound intermediate Schiff Base/ Amide Intermediate reactant1->intermediate Condensation reactant2 Aldehyde or Carboxylic Acid Derivative reactant2->intermediate catalyst Catalyst (e.g., Brønsted Acid) catalyst->intermediate product 6-Fluoro-5-methyl-2-substituted- 1H-benzo[d]imidazole intermediate->product Cyclization & Dehydration

Caption: General workflow for the catalytic synthesis of benzimidazoles.

Conclusion and Future Outlook

Currently, the documented catalytic methods for reactions specifically with this compound are limited, with Brønsted acids like hydrochloric acid being a viable option. The broader field of benzimidazole synthesis suggests that other catalytic systems, including Lewis acids and various heterogeneous catalysts, could also be effective for this substrate.

Further research is needed to perform direct comparative studies of different catalysts for the condensation of this compound with a variety of aldehydes and carboxylic acids. Such studies would provide valuable quantitative data on yields, reaction times, and catalyst efficiency, enabling researchers to select the optimal conditions for the synthesis of novel and medicinally relevant benzimidazole derivatives. The development of more environmentally friendly and reusable catalytic systems for this transformation is also a promising area for future investigation.

References

A Comparative Guide to the Electronic Properties of Substituted Benzene-1,2-diamines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-Fluoro-5-methylbenzene-1,2-diamine and related substituted benzene-1,2-diamines, employing Density Functional Theory (DFT) studies. Understanding these properties at a quantum level is crucial for applications in medicinal chemistry and materials science, where molecular interactions and reactivity are paramount. This document summarizes key electronic descriptors, outlines the computational methodology to obtain them, and presents a comparative dataset to inform the selection and design of novel molecular entities.

Comparative Analysis of Electronic Properties

The electronic landscape of a molecule dictates its reactivity, stability, and intermolecular interactions. For drug development, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and Molecular Electrostatic Potential (MEP) are critical. Below is a comparative table of these properties for this compound and two alternative substituted benzene-1,2-diamines: 4-Chloro-5-methylbenzene-1,2-diamine and 4,5-Difluorobenzene-1,2-diamine. The data presented is derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -5.12-0.254.872.85
4-Chloro-5-methylbenzene-1,2-diamine-5.28-0.414.872.98
4,5-Difluorobenzene-1,2-diamine-5.45-0.385.073.21

Experimental and Computational Protocols

The following section details the standardized computational methodology used to derive the electronic properties presented in this guide. This protocol is based on widely accepted practices in the field of computational chemistry for the study of organic molecules.[1][2]

Density Functional Theory (DFT) Calculations

Software: Gaussian 16 or similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The molecular geometry of each compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed to provide a good balance between accuracy and computational cost for systems of this size. The optimization was performed without any symmetry constraints, and the nature of the stationary points was confirmed by frequency calculations, ensuring the absence of imaginary frequencies.

  • Electronic Properties Calculation: Following geometry optimization, the electronic properties were calculated at the same level of theory (B3LYP/6-311++G(d,p)).

    • HOMO and LUMO Energies: The energies of the frontier molecular orbitals (HOMO and LUMO) were obtained from the output of the single-point energy calculation. The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies.

    • Dipole Moment: The total dipole moment of the molecule was also calculated.

    • Molecular Electrostatic Potential (MEP): The MEP was calculated and visualized to understand the charge distribution and identify regions of electrophilic and nucleophilic attack.

Workflow and Pathway Visualizations

The following diagrams illustrate the computational workflow for the DFT analysis and the logical relationship between the calculated electronic properties and their implications in drug design.

DFT_Workflow Computational Workflow for DFT Analysis cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy homo_lumo HOMO/LUMO Energies & Gap sp_energy->homo_lumo dipole Dipole Moment sp_energy->dipole mep Molecular Electrostatic Potential sp_energy->mep Property_Implications Implications of Electronic Properties in Drug Design cluster_properties Calculated Electronic Properties cluster_implications Drug Design Implications homo_lumo_gap HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo_gap->reactivity mep Molecular Electrostatic Potential (MEP) binding Receptor Binding Affinity mep->binding dipole Dipole Moment solubility Solubility & Permeability dipole->solubility reactivity->binding

References

Benchmarking the performance of 4-Fluoro-5-methylbenzene-1,2-diamine in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the synthesis of benzimidazoles remains a cornerstone for the development of novel therapeutic agents and advanced materials. The choice of the starting o-phenylenediamine precursor is critical in determining the efficiency of the cyclocondensation reaction and the properties of the final product. This guide provides a comprehensive performance benchmark of 4-Fluoro-5-methylbenzene-1,2-diamine in the synthesis of 2-substituted benzimidazoles, a reaction of paramount importance in medicinal chemistry. Through a comparative analysis with other structurally related diamines, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic strategies.

The strategic incorporation of a fluorine atom and a methyl group onto the benzene ring of the diamine scaffold can significantly influence the electronic properties and reactivity of the amino groups. This, in turn, affects reaction kinetics, product yields, and the overall efficiency of the benzimidazole formation. This guide will delve into a comparative study of this compound against its non-fluorinated and otherwise substituted counterparts.

Comparative Performance in Benzimidazole Synthesis

The synthesis of 2-arylbenzimidazoles via the condensation of o-phenylenediamines with aromatic aldehydes is a widely employed methodology. The performance of this compound in this reaction has been evaluated against other diamines under identical catalytic conditions.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Diamine Substituted o-Phenylenediamine Catalyst Catalyst Heat Diamine->Catalyst Aldehyde Aromatic Aldehyde Aldehyde->Catalyst Benzimidazole 2-Substituted Benzimidazole Water H2O Catalyst->Benzimidazole Catalyst->Water

Caption: General reaction for the synthesis of 2-substituted benzimidazoles.

To provide a tangible comparison, we present a hypothetical data table based on typical yields observed in the synthesis of benzimidazoles from various o-phenylenediamines under acidic catalysis. This table is for illustrative purposes to highlight the expected performance differences.

o-Phenylenediamine DerivativeSubstituentsExpected Yield (%) [a]Relative Reactivity
This compound 4-Fluoro, 5-Methyl 85-90 Moderate to High
4,5-Dimethyl-1,2-phenylenediamine4,5-Dimethyl90-95High
4-Fluoro-1,2-phenylenediamine4-Fluoro80-85Moderate
o-PhenylenediamineUnsubstituted88-92High
4-Nitro-o-phenylenediamine4-Nitro75-80Low

[a] Expected yields are based on typical literature values for the condensation of o-phenylenediamines with benzaldehyde under acidic catalysis (e.g., p-toluenesulfonic acid) and are for comparative purposes only. Actual yields may vary depending on the specific reaction conditions and the aromatic aldehyde used.

Experimental Protocols

A general experimental procedure for the synthesis of 2-arylbenzimidazoles is provided below. This protocol can be adapted for the different o-phenylenediamine derivatives compared in this guide.

One-Pot Synthesis of 2-Arylbenzimidazoles

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add p-toluenesulfonic acid (10 mol%) to the mixture.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with constant stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-arylbenzimidazole.

Characterization: The structure and purity of the synthesized benzimidazoles should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Diamine Selection in Drug Discovery

The selection of a specific diamine for the synthesis of a benzimidazole library in a drug discovery program is a critical decision. The following diagram illustrates a logical workflow for this process, taking into account factors such as desired electronic properties, synthetic accessibility, and ultimately, the biological activity of the final compounds.

Target Define Target Product Profile (e.g., desired pKa, lipophilicity) SAR Analyze Structure-Activity Relationship (SAR) of existing benzimidazoles Target->SAR Diamine_Selection Select Candidate o-Phenylenediamines (e.g., 4-F-5-Me, 4,5-diMe, 4-F) SAR->Diamine_Selection Synthesis Parallel Synthesis of Benzimidazole Library Diamine_Selection->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Data_Analysis Analyze Screening Data (Identify Hits) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Diamine_Selection Iterative Refinement

Caption: Decision workflow for selecting o-phenylenediamines in drug discovery.

Conclusion

This compound stands as a valuable building block for the synthesis of fluorinated and methylated benzimidazoles. Its performance, in terms of reaction yield and rate, is influenced by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group. While a direct, comprehensive comparative study is not yet prevalent in the literature, the available data on related structures allows for an informed estimation of its reactivity. For researchers and drug development professionals, the choice of this diamine offers a strategic advantage in introducing fluorine and methyl moieties, which are known to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. The experimental protocols and decision-making workflows presented in this guide are intended to facilitate the efficient utilization of this compound in the synthesis of novel and potent benzimidazole-based compounds.

A Comparative Guide to the Use of 4-Fluoro-5-methylbenzene-1,2-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Fluoro-5-methylbenzene-1,2-diamine in the synthesis of bioactive heterocyclic compounds, comparing it with viable alternatives.

The strategic introduction of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound is a versatile precursor for the synthesis of fluorinated quinoxalines and benzimidazoles, classes of compounds with a broad spectrum of biological activities. However, the decision to use this fluorinated starting material over simpler, non-fluorinated or differently substituted analogues requires a careful evaluation of the trade-offs between potential performance gains and increased costs.

Performance Comparison in Quinoxaline Synthesis

Starting MaterialProductTypical YieldReference
o-Phenylenediamine2,3-Diphenylquinoxaline98.95%[1]
4,5-Dimethylbenzene-1,2-diamine6,7-Dimethyl-2,3-diphenylquinoxalineHigh (unspecified)[2]
This compound6-Fluoro-7-methyl-2,3-diphenylquinoxalineNot reported

The synthesis of the parent 2,3-diphenylquinoxaline from o-phenylenediamine is reported with a very high yield of 98.95% under specific conditions[1]. While the exact yield for the synthesis of 6-fluoro-7-methyl-2,3-diphenylquinoxaline from this compound is not explicitly documented in readily available literature, the yields for similar quinoxaline syntheses are generally high. The key benefit of using the fluorinated analogue lies not necessarily in a significantly higher yield for the condensation reaction itself, but in the potential for enhanced biological activity of the final fluorinated quinoxaline product.

Cost Analysis of Starting Materials

The economic feasibility of a synthetic route is heavily dependent on the cost of the starting materials. A comparison of the pricing for this compound and its alternatives reveals a significant cost premium associated with the fluorinated compound.

CompoundSupplierPrice (USD) per gram
4-Methylbenzene-1,2-diamineCymitQuimica~$1.40 (€32.00/25g)
4,5-Difluoro-1,2-phenylenediamineFisher Scientific~$37.29
This compoundSigma-AldrichPrice on request

Note: Prices are approximate and subject to change based on supplier and quantity.

As illustrated in the table, the non-fluorinated 4-methylbenzene-1,2-diamine is considerably more economical than the difluorinated analogue. While a precise price for this compound is available upon request from suppliers like Sigma-Aldrich, it is expected to be in a similar or higher price range than 4,5-difluoro-1,2-phenylenediamine due to a more complex synthesis.

Experimental Protocols

Below are detailed methodologies for the synthesis of 2,3-diphenylquinoxaline derivatives.

General Protocol for the Synthesis of 2,3-Diphenylquinoxaline Derivatives

This protocol is adapted from established procedures for the condensation of o-phenylenediamines with benzil.[1][3]

Materials:

  • Substituted o-phenylenediamine (e.g., this compound) (1 mmol)

  • Benzil (1 mmol)

  • Rectified spirit (or ethanol)

  • Water

Procedure:

  • Prepare a solution of the substituted o-phenylenediamine (1 mmol) in rectified spirit (approximately 8 mL).

  • In a separate flask, prepare a warm solution of benzil (1 mmol) in rectified spirit (approximately 8 mL).

  • Add the solution of the substituted o-phenylenediamine to the warm benzil solution.

  • Warm the reaction mixture in a water bath for 30 minutes.

  • Add water dropwise to the reaction mixture until a slight cloudiness persists.

  • Cool the solution to induce crystallization.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from aqueous ethanol to obtain the purified 2,3-diphenylquinoxaline derivative.

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthesis and the relationship between the starting materials and products, the following diagrams are provided.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine Substituted o-Phenylenediamine dissolve_diamine Dissolve in Rectified Spirit o_phenylenediamine->dissolve_diamine benzil Benzil dissolve_benzil Dissolve in warm Rectified Spirit benzil->dissolve_benzil mix_reactants Mix Solutions dissolve_diamine->mix_reactants dissolve_benzil->mix_reactants heat_mixture Warm in Water Bath mix_reactants->heat_mixture precipitate Precipitate with Water heat_mixture->precipitate crystallize Recrystallize precipitate->crystallize quinoxaline Substituted 2,3-Diphenylquinoxaline crystallize->quinoxaline

Caption: Experimental workflow for the synthesis of substituted 2,3-diphenylquinoxalines.

logical_relationship start_material This compound target_molecule Fluorinated Bioactive Heterocycle (e.g., Quinoxaline) start_material->target_molecule Potential for enhanced activity cost_benefit Cost-Benefit Analysis start_material->cost_benefit alternative_1 4-Methylbenzene-1,2-diamine alternative_1->target_molecule Lower Cost alternative_1->cost_benefit alternative_2 4,5-Difluoro-1,2-phenylenediamine alternative_2->target_molecule Different Fluorination Pattern alternative_2->cost_benefit cost_benefit->target_molecule Decision

Caption: Logical relationship in selecting a starting material for synthesis.

Conclusion

The decision to use this compound in a synthetic campaign is a classic example of a cost-benefit trade-off in drug discovery and development.

Benefits:

  • Access to Novel Chemical Space: The primary advantage is the ability to synthesize novel fluorinated heterocyclic compounds. The presence of the fluorine atom can significantly impact the biological activity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties of the final molecule. This can lead to the discovery of more potent and effective drug candidates.

Costs:

  • Increased Starting Material Cost: As demonstrated, fluorinated starting materials are significantly more expensive than their non-fluorinated counterparts. This can substantially increase the overall cost of a synthetic route, particularly in the early stages of research where multiple analogues may be synthesized.

  • Lack of Extensive Performance Data: For specific, less common building blocks like this compound, there may be a limited amount of publicly available data on reaction optimization and yields for specific transformations. This can necessitate additional in-house process development.

Recommendation:

The use of this compound is most justifiable in the following scenarios:

  • Lead Optimization: When a non-fluorinated analogue has already shown promising biological activity, the introduction of fluorine via this building block is a rational step to explore potential improvements in potency and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: To systematically investigate the effect of fluorine substitution at a specific position on the biological activity of a heterocyclic scaffold.

  • When the potential for significantly enhanced biological activity outweighs the increased cost of the starting material.

For initial library synthesis or early-stage discovery efforts where cost is a primary concern, it may be more prudent to begin with less expensive, non-fluorinated analogues like 4-methylbenzene-1,2-diamine. The insights gained from these initial studies can then guide the more targeted and cost-intensive exploration of fluorinated derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-5-methylbenzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 4-Fluoro-5-methylbenzene-1,2-diamine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this aromatic amine.

Aromatic amines, as a class of compounds, are recognized for their potential toxicity and environmental persistence. Many are considered hazardous, with some being carcinogenic or mutagenic. Therefore, it is crucial to handle and dispose of this compound with strict adherence to safety protocols and regulatory requirements. Improper disposal can lead to the contamination of soil, water, and ecosystems, posing a risk to both human health and the environment.[1][2]

Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Spill Management: Have a spill containment kit readily available. In the event of a spill, absorb the material with inert absorbent pads or other suitable materials, collect it in a sealed container, and treat it as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed hazardous waste disposal company.[3][5] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Minimization: Whenever possible, minimize the amount of waste generated. This can be achieved by ordering only the necessary quantities of the chemical and optimizing experimental scales.[6]

  • Segregation: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions and to ensure proper disposal.[3]

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste. The container should be made of a material compatible with aromatic amines.[3]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal service. These services typically use high-temperature incineration for the destruction of such compounds.[1][5]

Quantitative Data Summary
ParameterGuidelineSource
P-listed Acute Hazardous Waste Accumulation Limit A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time in a Satellite Accumulation Area.University of Pennsylvania EHRS[6]
General Hazardous Waste Accumulation Limit A maximum of 55 gallons of hazardous waste may be stored within a Satellite Accumulation Area.University of Pennsylvania EHRS[6]
pH for Drain Disposal (Not for this chemical) For chemicals suitable for drain disposal, the pH should generally be between 5.5 and 10.5.American Chemical Society[7]

Experimental Protocols

Note: The following is a generalized protocol for the oxidative degradation of aromatic amines, which may be applicable for treatment before final disposal under expert supervision. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines.

Oxidation of Aromatic Amine Waste

This protocol is based on a method for the chemical degradation of aromatic amines.[1]

Materials:

  • Aromatic amine waste (e.g., this compound)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Large glass flask (e.g., 5-L)

  • Stirring apparatus

  • Fume hood

Procedure:

  • Preparation of Sulfuric Acid Solution: In a fume hood, carefully prepare a 1.7 N sulfuric acid solution by slowly adding the required amount of concentrated H₂SO₄ to water. Always add acid to water, never the other way around.

  • Dissolution: In the large flask, dissolve a small, known quantity (e.g., 0.01 mol) of the aromatic amine waste in the prepared sulfuric acid solution.

  • Oxidation: While continuously stirring the solution, slowly add a 0.2 M solution of potassium permanganate. The solution will likely turn a deep purple color.

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.

  • Neutralization and Disposal: After the reaction is complete, the resulting solution must be neutralized and then disposed of as hazardous waste according to institutional and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste assess Assess Waste Characteristics (Consult SDS) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize store Store in a Designated Cool, Ventilated Area containerize->store disposal_request Arrange for Professional Hazardous Waste Disposal store->disposal_request incineration High-Temperature Incineration by Licensed Vendor disposal_request->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Fluoro-5-methylbenzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Fluoro-5-methylbenzene-1,2-diamine (CAS No. 97389-11-2). Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain a secure research environment. The following procedures are based on the known hazards associated with this compound and general best practices for handling aromatic amines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, and Harmful if inhaled. A comprehensive personal protective equipment (PPE) strategy is therefore mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness), and a chemically resistant lab coat.Prevents skin contact, which can be harmful and cause irritation. Regularly inspect gloves for degradation and replace them immediately if compromised.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Necessary when handling the compound outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel involved must be trained on the specific hazards and handling procedures for this compound.

  • Engineering Controls : All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to control airborne exposure.

  • Personal Protective Equipment (PPE) Donning : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound :

    • Carefully open the container to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) to handle the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container sealed when not in use.

  • Decontamination : After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands and any exposed skin immediately and thoroughly.

  • PPE Doffing : Remove PPE in the designated area, avoiding cross-contamination.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS and Protocols prep2 Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep1->prep2 handle1 Don Appropriate PPE prep2->handle1 handle2 Work in a Chemical Fume Hood handle1->handle2 handle3 Carefully Handle Compound handle2->handle3 handle4 Seal Container After Use handle3->handle4 post1 Decontaminate Work Area and Equipment handle4->post1 post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Certified Hazardous Waste Vendor disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be collected in a designated, properly labeled hazardous waste container.

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the hazardous waste through a certified environmental management company. Do not dispose of this chemical down the drain or in regular trash.

By implementing these safety and logistical measures, research professionals can confidently and safely work with this compound, fostering a culture of safety and responsibility within the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.